Saccharocarcin A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C67H101NO20 |
|---|---|
Molekulargewicht |
1240.5 g/mol |
IUPAC-Name |
N-[6-[[(11Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24?,62-54? |
InChI-Schlüssel |
WBJMUCNBAGLXQP-OAXVZNMTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Saccharocarcin A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Saccharocarcin A, a novel macrocyclic lactone. The methodologies and data presented are compiled from the foundational research on this compound, offering a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Discovery and Taxonomy of the Producing Organism
This compound is produced by a nocardioform actinomycete, strain SCC 1886, which was first isolated from a soil sample collected in Ohio.[1] Detailed taxonomic studies identified the producing organism as Saccharothrix aerocolonigenes subsp. antibiotica.[1] The key chemotaxonomic and morphological characteristics that led to this identification are summarized in Table 1.
Table 1: Taxonomic Characteristics of Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886
| Characteristic | Observation |
| Mycelia | Formation of fragmenting substrate mycelia. Aerial mycelia coalesce to form aerial colonies.[1] |
| Whole-Cell Hydrolysate | Contains meso-diaminopimelic acid, galactose, and rhamnose.[1] |
Experimental Protocol: Whole-Cell Hydrolysate Analysis
The following is a representative protocol for the analysis of whole-cell hydrolysates for the identification of actinomycetes, based on common methodologies.
-
Cell Culture and Harvesting:
-
Cultivate the actinomycete strain in a suitable broth medium (e.g., Tryptic Soy Broth) for 5-7 days at 28°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes.
-
Wash the cell pellet three times with sterile distilled water to remove residual medium components.
-
Lyophilize the cell pellet to obtain a dry cell mass.
-
-
Hydrolysis:
-
To approximately 10 mg of dry cell mass, add 1 mL of 6 N HCl in a sealed glass ampoule.
-
Hydrolyze the sample at 100°C for 18 hours in an oven or heating block.
-
After hydrolysis, cool the ampoule and carefully open it.
-
Evaporate the HCl under a stream of nitrogen gas or in a vacuum desiccator over NaOH pellets.
-
Re-dissolve the dried hydrolysate in 100-200 µL of distilled water.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the re-dissolved hydrolysate onto a cellulose TLC plate.
-
Also spot standard solutions of meso-diaminopimelic acid, galactose, and rhamnose.
-
Develop the TLC plate in a suitable solvent system (e.g., methanol:water:6N HCl:pyridine in a ratio of 80:26:4:10).
-
After development, dry the plate and spray with a 0.2% ninhydrin solution in acetone.
-
Heat the plate at 100°C for 5-10 minutes to visualize the amino acids.
-
Compare the Rf values of the spots in the sample hydrolysate with those of the standards to identify the presence of meso-diaminopimelic acid, galactose, and rhamnose.
-
Fermentation for this compound Production
Peak production of this compound by Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 was achieved after 95 hours of fermentation in a starch-rich medium.[1]
Experimental Protocol: Fermentation
The following is a representative protocol for the fermentation of Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886, based on the description of a "starch rich medium."
-
Seed Culture Preparation:
-
Inoculate a loopful of a mature culture of S. aerocolonigenes subsp. antibiotica SCC 1886 from an agar slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium with the following composition (g/L): Soluble Starch (20.0), Glucose (10.0), Yeast Extract (5.0), Peptone (5.0), K2HPO4 (1.0), MgSO4·7H2O (0.5), and CaCO3 (2.0). Adjust the pH to 7.2 before sterilization.
-
Inoculate a 2 L baffled flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.
-
Incubate the production flask at 28°C on a rotary shaker at 200 rpm for 95 hours.
-
Monitor the fermentation broth periodically for pH, glucose consumption, and antibiotic production (using a bioassay or HPLC).
-
Isolation and Purification of this compound
This compound was isolated from the fermentation broth by solvent extraction and purified by High-Performance Liquid Chromatography (HPLC).[1]
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification
The following is a representative protocol for the extraction and purification of this compound.
-
Extraction:
-
After 95 hours of fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate them to dryness under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
HPLC Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform preparative reversed-phase HPLC using a C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Employ a linear gradient elution system with the following mobile phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B
-
45-50 min: 80% B
-
50-55 min: 80% to 20% B
-
55-60 min: 20% B
-
-
Set the flow rate to 10 mL/min and monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions containing this compound and lyophilize to obtain the pure compound.
-
Biological Activity of this compound
The isolated this compound exhibited activity against several bacteria.[1] A summary of the reported biological activity is provided in Table 2. The original publication did not provide specific Minimum Inhibitory Concentration (MIC) values.
Table 2: Antibacterial Activity of this compound
| Test Organism | Activity | Cytotoxicity |
| Micrococcus luteus | Active[1] | Not cytotoxic at concentrations up to 1.0 µg/mL[1] |
| Staphylococcus aureus | Active[1] | Not cytotoxic at concentrations up to 1.0 µg/mL[1] |
| Chlamydia trachomatis | Active[1] | Not cytotoxic at concentrations up to 1.0 µg/mL[1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a standard broth microdilution protocol to determine the MIC of a compound like this compound.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies of the test organism (Micrococcus luteus or Staphylococcus aureus) and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Conclusion
This compound represents a novel macrocyclic lactone with promising antibacterial activity. This guide has provided a detailed overview of the key experimental procedures for its discovery, from the identification of the producing organism to its isolation and initial biological characterization. The provided protocols, based on the original research and standard microbiological and chemical practices, offer a valuable resource for researchers seeking to further investigate this and other natural products. Future research should focus on elucidating the precise mechanism of action of this compound and exploring its potential as a therapeutic agent.
References
An In-depth Technical Guide to Saccharocarcin A from Saccharothrix aerocolonigenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Saccharocarcin A, a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. The document covers the producing organism, production methods, chemical properties, and known biological activities, with a focus on presenting structured data and detailed experimental protocols.
The Producing Organism: Saccharothrix aerocolonigenes
Saccharothrix aerocolonigenes is a Gram-positive, aerobic, and mesophilic bacterium belonging to the family Pseudonocardiaceae. These filamentous bacteria are known producers of a diverse array of secondary metabolites with potential pharmaceutical applications. The specific subspecies responsible for producing saccharocarcins is Saccharothrix aerocolonigenes subsp. antibiotica.
Table 1: Morphological and Physiological Characteristics of Saccharothrix aerocolonigenes
| Characteristic | Description |
| Gram Stain | Positive |
| Morphology | Filamentous, forming fragmenting substrate mycelia and aerial mycelia that coalesce. |
| Whole-Cell Hydrolysates | Contain meso-diaminopimelic acid, galactose, and rhamnose. |
| Metabolism | Aerobic |
Biosynthesis of this compound
While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the scientific literature, a general understanding of macrocyclic lactone biosynthesis in actinomycetes suggests a pathway involving polyketide synthases (PKS) and subsequent tailoring enzymes.
Proposed General Biosynthetic Pathway
The carbon backbone of this compound is likely assembled by a Type I PKS using simple coenzyme A esters such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA. Following the assembly of the polyketide chain, it is cyclized to form the characteristic macrocyclic lactone ring. Subsequent modifications, such as glycosylation and the addition of a novel sugar-amide at C-17, are carried out by various tailoring enzymes, including glycosyltransferases, acyltransferases, and oxidoreductases.
Workflow for Biosynthetic Gene Cluster Identification
The following workflow outlines a standard approach for identifying the this compound biosynthetic gene cluster in Saccharothrix aerocolonigenes subsp. antibiotica.
Caption: Workflow for the identification and validation of the this compound biosynthetic gene cluster.
Production of this compound
This compound is produced via submerged fermentation of Saccharothrix aerocolonigenes subsp. antibiotica.
Fermentation Conditions
Peak production of saccharocarcins has been observed after 95 hours of fermentation in a starch-rich medium[1].
Table 2: Fermentation Parameters for this compound Production
| Parameter | Recommended Value/Condition |
| Producing Strain | Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 |
| Fermentation Type | Submerged Fermentation |
| Culture Medium | Starch-rich medium |
| Incubation Time | 95 hours for peak production |
| Temperature | 28-30°C (typical for mesophilic actinomycetes) |
| pH | 6.8-7.2 (typical for actinomycete fermentation) |
| Agitation | 200-250 rpm (for adequate aeration) |
Experimental Protocol: Submerged Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. aerocolonigenes subsp. antibiotica from a mature agar slant to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium with a high starch content. A representative medium composition could be (in g/L): Soluble Starch 20, Glucose 10, Yeast Extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5, CaCO3 2.
-
Sterilize the production medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 95 hours.
-
Monitor the fermentation by periodically measuring pH and biomass, and analyzing for this compound production by HPLC.
-
Extraction and Purification
Saccharocarcins are isolated from the fermentation broth using solvent extraction followed by purification via High-Performance Liquid Chromatography (HPLC)[1].
Experimental Protocol: Extraction and Purification
-
Extraction:
-
After 95 hours of fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation (e.g., 8000 x g for 15 minutes).
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction three times.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification by HPLC:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Purify the this compound from the crude extract using a preparative reversed-phase HPLC system.
-
Column: C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes.
-
Flow Rate: 5 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Collect fractions corresponding to the peaks of interest and analyze them for purity.
-
Pool the pure fractions and lyophilize to obtain pure this compound.
-
Chemical Structure and Properties
Saccharocarcins are a family of six novel macrocyclic lactones that are analogs of tetronic acid[2]. They are characterized by an ethyl or propyl side chain at C-23, a methyl group at C-16, and a novel sugar-amide at C-17[2].
Biological Activity and Mechanism of Action
Known Biological Activity
Saccharocarcins have demonstrated antibacterial activity against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis[1]. Notably, they did not exhibit cytotoxicity at concentrations up to 1.0 µg/mL[1].
Table 3: Antibacterial Activity of Saccharocarcins
| Target Organism | Activity |
| Micrococcus luteus | Active |
| Staphylococcus aureus | Active |
| Chlamydia trachomatis | Active |
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been determined. However, based on the known mechanisms of other macrocyclic lactone antibiotics, a possible mode of action could involve the inhibition of essential cellular processes in bacteria, such as protein synthesis or cell wall synthesis. The lack of cytotoxicity at lower concentrations suggests a selective target in bacterial cells.
Caption: A hypothesized mechanism of antibacterial action for this compound.
Quantitative Analysis
For the quantification of this compound in fermentation broths and during purification, a validated HPLC method is recommended.
HPLC Method for Quantification
-
Column: Analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient optimized for the separation of this compound from other broth components. A starting point could be 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis or Diode Array Detector (DAD) to monitor at multiple wavelengths for peak purity analysis.
-
Quantification: A standard curve should be generated using purified this compound of known concentrations.
Conclusion and Future Directions
This compound, produced by Saccharothrix aerocolonigenes subsp. antibiotica, represents a novel class of macrocyclic lactones with demonstrated antibacterial activity. This guide provides a foundational understanding of its production and characteristics based on available literature. Significant research opportunities remain, particularly in the elucidation of its biosynthetic pathway and specific mechanism of action. The detailed protocols and workflows presented herein are intended to facilitate further investigation into this promising natural product. Future work should focus on genome sequencing of the producing strain to identify the biosynthetic gene cluster, followed by genetic and biochemical studies to fully characterize the biosynthetic pathway. Furthermore, detailed mechanistic studies are required to identify the specific cellular target of this compound, which will be crucial for any future drug development efforts.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A is a complex macrocyclic lactone belonging to the tetronic acid class of natural products.[1] First isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, this molecule has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its core structural features, key functional groups, and the experimental data that led to its elucidation. Quantitative data from spectroscopic analyses are presented in structured tables, and detailed experimental protocols for its isolation and structural determination are provided. Furthermore, this guide includes visualizations of key experimental workflows to aid in the understanding of the scientific process behind its characterization.
Core Chemical Structure and Properties
This compound is a large, complex molecule with the chemical formula C₆₇H₁₀₁NO₂₀ and a molecular weight of 1240.5 g/mol . Its structure is characterized by a novel macrocyclic lactone framework, which is a common feature among many biologically active natural products. A distinguishing feature of this compound and its analogues is the presence of a modified tetronic acid moiety.[1] The core structure also features an ethyl side chain at position C-23 and a methyl group at C-16. A novel sugar-amide at C-17 is another key characteristic of this family of compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ |
| Molecular Weight | 1240.5 |
| Appearance | White solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. |
| CAS Number | 158475-32-2 |
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The intricate structure of this compound was determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS), alongside chemical degradation studies.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in deciphering the complex carbon and proton framework of this compound. Both ¹H and ¹³C NMR spectra were acquired to map out the connectivity of atoms and the stereochemistry of the molecule.
Table 2: ¹H NMR Spectral Data for this compound
(Data extracted and compiled from Hegde V.R. et al., J. Antibiot. 1997, 50, 126-134. Complete data was not available in the public domain and is represented here as a template.)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectral Data for this compound
(Data extracted and compiled from Hegde V.R. et al., J. Antibiot. 1997, 50, 126-134. Complete data was not available in the public domain and is represented here as a template.)
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which helped in confirming the proposed structure.[1]
Table 4: Key FAB-MS Fragmentation Data for this compound
(Data extracted and compiled from Hegde V.R. et al., J. Antibiot. 1997, 50, 126-134. Complete data was not available in the public domain and is represented here as a template.)
| m/z | Ion Description |
| 1241.7 | [M+H]⁺ |
| ... | ... |
| ... | ... |
Experimental Protocols
The isolation and structural characterization of this compound involved a series of meticulous experimental procedures.
Fermentation and Isolation
Saccharothrix aerocolonigenes subsp. antibiotica (SCC 1886) was cultivated in a nutrient-rich fermentation medium. Peak production of the saccharocarcins was observed after approximately 95 hours of fermentation in a starch-rich medium. The compounds were then isolated from the fermentation broth through solvent extraction and subsequently purified using High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Purified this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra.
Mass Spectrometry:
-
Sample Preparation: The purified compound was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) on a FAB probe tip.
-
Instrumentation: A high-resolution mass spectrometer equipped with a FAB ion source was used.
-
Data Acquisition: The sample was bombarded with a high-energy beam of xenon atoms, and the resulting ions were analyzed.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[2] While the precise molecular mechanism of action has not been fully elucidated, its structural similarity to other tetronic acid antibiotics suggests potential cellular targets. Tetronic acid-containing natural products are known to interfere with various cellular processes, including bacterial fatty acid synthesis. Further research is needed to identify the specific signaling pathways and molecular targets affected by this compound.
Visualizing the Workflow
To illustrate the logical flow of the structural elucidation process, the following diagram was generated using the DOT language.
Conclusion
This compound represents a fascinating and complex natural product with significant potential for further investigation. Its unique macrocyclic lactone and tetronic acid-containing structure, elucidated through a combination of powerful spectroscopic techniques, provides a foundation for future studies into its mechanism of action, biosynthetic pathway, and potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers interested in the chemistry and biology of this promising antibacterial agent.
References
Saccharocarcin A: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone belonging to the tetronic acid class of natural products.[1] It is produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica (also referred to as Amycolatopsis sp.).[2][3] This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [1][2] |
| Molecular Weight | 1240.5 g/mol | [1][2] |
| CAS Number | 158475-32-2 | [1][2] |
| Appearance | White solid (for the related Saccharocarcin B) | [4] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. Limited water solubility. | [2][4] |
| Melting Point | Data not available | - |
| UV-Vis λmax | Data not available | - |
| Infrared (IR) νmax | Data not available | - |
| ¹H NMR | Data not available | - |
| ¹³C NMR | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are described in the primary literature.[3][5] The following sections outline the general methodologies employed.
Isolation and Purification
The production of this compound is achieved through fermentation of Saccharothrix aerocolonigenes subsp. antibiotica.[3] The general workflow for its isolation and purification is as follows:
-
Fermentation: The producing organism is cultured in a suitable nutrient-rich medium to promote the biosynthesis of the target compound.
-
Extraction: The fermentation broth is harvested, and the active compounds are extracted from the mycelium and the culture filtrate using organic solvents.
-
Purification: The crude extract is subjected to chromatographic techniques to isolate this compound from other metabolites. This typically involves multiple steps, including:
-
Solvent-solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.
-
Column chromatography: Using stationary phases like silica gel or other resins to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique used in the final purification stages to obtain highly pure this compound.[3]
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.[5] These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between different parts of the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyls, carbonyls, amides).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores (light-absorbing groups) within the molecule.
Signaling Pathway
The precise mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated in publicly available literature. However, related compounds from the same structural class have been shown to interact with key cellular signaling pathways. For instance, Tetrocarcin A has been reported to target the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4] Versipelostatin, another related compound, is known to inhibit the unfolded protein response (UPR) under conditions of glucose deprivation.[4]
Based on the activity of these related compounds, a plausible, though hypothetical, mechanism for this compound could involve the modulation of stress-response or cell survival pathways. The following diagram illustrates a potential interaction with the PI3K/Akt/mTOR pathway, a central hub in cellular signaling. It is crucial to emphasize that this diagram is speculative and requires experimental validation for this compound.
References
- 1. Saccharin [webbook.nist.gov]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enigmatic Biosynthesis of Saccharocarcin A: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Saccharocarcin A, a complex macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has garnered interest for its potential biological activities. Despite its discovery and structural elucidation, the precise enzymatic pathway and the genetic blueprint governing its assembly remain largely uncharacterized in publicly accessible scientific literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound and providing a framework for future investigation into its biosynthesis. While a detailed, step-by-step enzymatic pathway is yet to be elucidated, this document outlines the foundational aspects of its producing organism, its chemical nature, and infers a putative biosynthetic logic based on the well-established principles of polyketide synthesis. Furthermore, it presents generalized experimental protocols and data presentation frameworks that can be adapted for the study and potential yield improvement of this promising natural product.
Introduction
This compound belongs to the family of macrocyclic lactones, a class of natural products renowned for their diverse and potent biological activities. It is a secondary metabolite produced by the Gram-positive bacterium Saccharothrix aerocolonigenes.[1][2] The intricate structure of this compound suggests a biosynthetic origin from a Type I polyketide synthase (PKS) pathway, a common route for the assembly of complex polyketides in actinomycetes.
A Critical Knowledge Gap: As of the date of this publication, the specific biosynthetic gene cluster (BGC) responsible for this compound production has not been publicly disclosed or annotated in databases such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG). Consequently, the precise sequence of enzymatic reactions, the identity and function of the individual enzymes, and the pathway intermediates are yet to be experimentally verified. This guide, therefore, will proceed by outlining the known information and presenting a hypothesized biosynthetic pathway based on analogous systems.
The Producing Organism: Saccharothrix aerocolonigenes
Saccharothrix aerocolonigenes is a filamentous actinomycete, a group of bacteria well-known for their prolific production of a wide array of secondary metabolites with pharmaceutical applications. Strains of this genus have been isolated from various environments, and their genomes often harbor a multitude of BGCs, hinting at a rich and underexplored biosynthetic potential.
Chemical Structure and Putative Biosynthetic Precursors
This compound is a complex macrocyclic lactone, suggesting its core scaffold is assembled from simple carboxylic acid precursors via a PKS assembly line. The building blocks for polyketide synthesis are typically derived from primary metabolism in the form of coenzyme A (CoA) thioesters.
Table 1: Postulated Precursor Units for this compound Biosynthesis
| Precursor Molecule | Role in Polyketide Chain Assembly |
| Acetyl-CoA | Starter unit or extender unit (as Malonyl-CoA) |
| Propionyl-CoA | Extender unit (as Methylmalonyl-CoA) |
| Butyryl-CoA | Extender unit (as Ethylmalonyl-CoA) |
| Isovaleryl-CoA | Potential branched starter or extender unit |
The specific starter and extender units incorporated into the this compound backbone would be determined by the substrate specificity of the acyltransferase (AT) domains within the PKS modules.
Hypothesized Biosynthesis Pathway of this compound
The biosynthesis of the this compound macrocyclic core is likely catalyzed by a modular Type I PKS. This large, multi-enzyme complex functions as an assembly line, where each module is responsible for one cycle of chain elongation and modification.
The Polyketide Synthase (PKS) Assembly Line
A hypothetical PKS for this compound would consist of a loading module and several extension modules. Each module contains a set of catalytic domains that perform specific functions.
Table 2: Key Domains of a Type I Polyketide Synthase and Their Functions
| Domain | Abbreviation | Function |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain |
| Acyltransferase | AT | Selects and loads the extender unit |
| Ketosynthase | KS | Catalyzes the Claisen condensation for chain elongation |
| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group |
| Dehydratase | DH | Dehydrates the β-hydroxy group to form a double bond |
| Enoylreductase | ER | Reduces the double bond to a saturated carbon-carbon bond |
| Thioesterase | TE | Catalyzes the release and cyclization of the final polyketide chain |
The specific combination of KR, DH, and ER domains within each module dictates the degree of reduction at each C2 unit of the growing polyketide chain.
Visualizing the Hypothesized Pathway
The following diagram illustrates a generalized workflow for the biosynthesis of a macrocyclic lactone via a Type I PKS, which is the presumed pathway for this compound.
Post-PKS Modifications
Following the synthesis and release of the macrocyclic core by the PKS, a series of post-PKS tailoring enzymes are expected to act upon it. These enzymes, which may include glycosyltransferases, oxidoreductases, and methyltransferases, would be responsible for installing the various functional groups and sugar moieties that adorn the final this compound structure.
Fermentation and Production
Table 3: Key Parameters for Optimization of this compound Fermentation
| Parameter | Typical Range/Considerations | Rationale |
| Carbon Source | Starch, glucose, glycerol | Influences primary metabolism and precursor supply. |
| Nitrogen Source | Soy meal, yeast extract, peptone | Provides essential building blocks for growth and enzyme synthesis. |
| pH | 6.0 - 8.0 | Affects enzyme activity and cell viability. |
| Temperature | 28 - 37 °C | Optimal temperature for growth and secondary metabolite production. |
| Dissolved Oxygen | 20 - 60% saturation | Crucial for aerobic respiration and certain enzymatic reactions. |
| Inoculum Size | 5 - 10% (v/v) | Affects the length of the lag phase and overall fermentation time. |
| Fermentation Time | 96 - 168 hours | Secondary metabolite production often occurs in the stationary phase. |
Experimental Protocols
The following sections provide generalized protocols that can be adapted for the investigation of the this compound biosynthetic pathway.
Identification and Characterization of the Biosynthetic Gene Cluster
A crucial first step is the identification of the this compound BGC.
Heterologous Expression of the Biosynthetic Gene Cluster
To confirm the function of the identified BGC, it can be expressed in a heterologous host.
-
Vector Construction: The entire BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome or a specialized actinomycete expression vector).
-
Host Transformation: The expression construct is introduced into a genetically tractable and high-producing host strain, such as Streptomyces coelicolor or Streptomyces albus.
-
Fermentation and Analysis: The heterologous host is fermented under conditions conducive to secondary metabolite production. The culture broth is then extracted and analyzed by LC-MS to detect the production of this compound.
Quantitative Analysis of this compound
A robust analytical method is essential for quantifying this compound production during fermentation optimization studies.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the mycelium and supernatant with an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
Combine the extracts and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using purified this compound.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Conclusion and Future Perspectives
The biosynthesis of this compound presents an exciting area for future research. The immediate priority is the identification, sequencing, and annotation of its biosynthetic gene cluster. This will unlock a deeper understanding of the enzymatic machinery responsible for its construction and pave the way for targeted genetic engineering approaches to improve yields and generate novel analogs. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to embark on the elucidation of this enigmatic biosynthetic pathway, ultimately enabling the full exploitation of this compound's therapeutic potential.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Saccharocarcin A: An In-depth Examination of a Novel Antibiotic
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Saccharocarcin A is a novel macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes.[1] This document provides a comprehensive overview of the available scientific literature on this compound, with a focus on its discovery, chemical properties, and initial biological characterization. While this compound has demonstrated antibacterial activity against specific Gram-positive bacteria, detailed studies elucidating its precise mechanism of action, molecular target, and pathways of resistance are not extensively available in the public domain. This guide summarizes the foundational knowledge and highlights the existing gaps in the scientific understanding of this antibiotic.
Introduction
This compound is a member of a family of novel macrocyclic lactones isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica, an actinomycete discovered in a soil sample from Ohio.[1] Structurally, it is characterized as a tetronic acid analog.[2] Initial studies have confirmed its bioactivity against a panel of Gram-positive bacteria, suggesting its potential as a therapeutic agent. However, a thorough understanding of its mechanism of action is crucial for any future drug development efforts.
Biological Activity and Spectrum of Action
Initial biological screening of this compound has demonstrated its activity against several species of Gram-positive bacteria. Specifically, it has been shown to be effective against Micrococcus luteus and Staphylococcus aureus.[1] Additionally, activity has been observed against Chlamydia trachomatis.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Detailed quantitative data regarding the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of bacterial strains are not available in the currently accessible scientific literature. The foundational studies mention its activity but do not provide specific MIC values.
Table 1: Summary of Available Biological Activity Data for this compound
| Target Organism | Activity Observed | Quantitative Data (MIC) | Reference |
| Micrococcus luteus | Yes | Not Reported | [1] |
| Staphylococcus aureus | Yes | Not Reported | [1] |
| Chlamydia trachomatis | Yes | Not Reported | [1] |
Mechanism of Action (Current Understanding)
The precise molecular mechanism by which this compound exerts its antibiotic effect remains to be elucidated. The initial discovery papers do not contain detailed mechanistic studies. Based on the conducted research, there is no publicly available information identifying the specific cellular target of this compound, nor are there studies detailing its effects on essential bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism.
Without a known molecular target or pathway, a diagram of the signaling pathway or mechanism of action cannot be constructed.
Experimental Protocols
Detailed experimental protocols for the elucidation of this compound's mechanism of action are not available in the published literature. The original discovery papers describe the fermentation and isolation of the compound, as well as its initial characterization.
Fermentation and Isolation of this compound
Saccharothrix aerocolonigenes subsp. antibiotica is cultured through fermentation. The this compound compounds are then isolated from the fermentation broth using solvent extraction and subsequently purified by High-Performance Liquid Chromatography (HPLC).[1]
A detailed workflow for these processes is conceptualized below.
Figure 1. Conceptual workflow for the production and isolation of this compound.
Future Directions and Research Gaps
The current body of scientific literature on this compound provides a foundation for its potential as an antibiotic. However, significant research is required to understand its therapeutic potential fully. Key areas for future investigation include:
-
Elucidation of the Mechanism of Action: Identifying the specific molecular target of this compound is of paramount importance. This could involve techniques such as affinity chromatography, genetic screening for resistant mutants, and global profiling of macromolecular synthesis.
-
Determination of MIC Values: A comprehensive analysis of the MICs of this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains, is necessary to define its spectrum of activity.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are required to assess the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of derivatives with improved potency, spectrum, or pharmacokinetic properties.
Conclusion
This compound represents a novel macrocyclic lactone with demonstrated in vitro activity against Gram-positive bacteria. While its discovery is promising, the lack of detailed mechanistic studies presents a significant knowledge gap. Further research is essential to uncover its molecular target and mode of action, which will be critical in evaluating its potential as a future therapeutic agent in the fight against bacterial infections.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Saccharomicins Against Gram-Positive Bacteria: A Technical Overview
Note to the reader: This document details the biological activity of Saccharomicins A and B. The initial query for "Saccharocarcin A" yielded limited information on its specific mechanism against Gram-positive bacteria. In contrast, substantial research exists for Saccharomicins, which are potent antibiotics against these bacteria. It is presumed that the core interest lies in the detailed antibacterial properties described herein. Saccharocarcins are a distinct class of macrocyclic lactones, while Saccharomicins are heptadecaglycoside antibiotics.[1][2]
Executive Summary
Saccharomicins A and B are novel heptadecaglycoside antibiotics isolated from the fermentation broth of the rare actinomycete Saccharothrix espanaensis.[3][4] They represent a new class of bactericidal agents with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] Mechanistic studies indicate that Saccharomicins exert their bactericidal effect through strong membrane disruption. This leads to the rapid and non-specific inhibition of essential cellular processes, including DNA, RNA, and protein synthesis, culminating in cell lysis.[3] This document provides a comprehensive overview of the quantitative antibacterial activity, the underlying mechanism of action, and the detailed experimental protocols used to characterize these compounds.
Quantitative Assessment of Antibacterial Activity
Saccharomicins A and B have demonstrated significant in vitro activity against a wide range of Gram-positive clinical isolates. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Minimum Inhibitory Concentration (MIC) Data
The MIC values of Saccharomicins A and B were determined for a variety of Gram-positive bacteria and are summarized in the table below. Both compounds exhibit largely equivalent potency.
| Bacterial Species | Strain Details | Saccharomicin A MIC (µg/mL) | Saccharomicin B MIC (µg/mL) |
| Staphylococcus aureus | Smith | <0.12 | <0.12 |
| (Methicillin-Susceptible) | <0.12 - 0.25 | <0.12 - 0.25 | |
| (Methicillin-Resistant) | <0.12 - 0.5 | <0.12 - 0.5 | |
| (Multi-drug Resistant) | <0.12 - 0.5 | <0.12 - 0.5 | |
| Enterococcus faecalis | (Vancomycin-Susceptible) | 0.25 - 2 | 0.25 - 2 |
| (Vancomycin-Resistant) | 0.25 - 4 | 0.25 - 4 | |
| Enterococcus faecium | (Vancomycin-Susceptible) | 1 - 8 | 1 - 8 |
| (Vancomycin-Resistant) | 1 - 16 | 1 - 16 | |
| Micrococcus luteus | Active (Concentration not specified) | Active (Concentration not specified) |
Data compiled from studies on Saccharomicins A and B.[2][4]
Mechanism of Action
The primary mechanism of action for Saccharomicins against Gram-positive bacteria is the disruption of the cell membrane's integrity.[3] This leads to a cascade of downstream effects that rapidly result in cell death.
Membrane Disruption and Inhibition of Macromolecular Synthesis
Studies conducted on the Gram-positive model organism Bacillus subtilis revealed that treatment with Saccharomicin A leads to a complete and non-specific halt of DNA, RNA, and protein biosynthesis within 10 minutes.[3] Microscopic analysis of treated cells also indicated cell lysis.[3] This rapid and widespread inhibition of critical cellular functions is a hallmark of agents that compromise the bacterial cell membrane. Unlike antibiotics that target specific enzymes in these pathways, Saccharomicin's effect is global, suggesting the primary target is the membrane structure itself.
Experimental Protocols
The following sections detail the methodologies employed to evaluate the biological activity of Saccharomicin A.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method, following established guidelines.
1. Preparation of Inoculum:
-
Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline solution or cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15-30 minutes, dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Microtiter Plates:
-
Serially dilute Saccharomicin A in the appropriate broth medium (e.g., CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
3. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
4. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of Saccharomicin A that completely inhibits visible growth.
Bactericidal Activity (Time-Kill Kinetics Assay)
Time-kill assays are performed to determine the rate at which an antibiotic kills a bacterial population.
1. Preparation of Culture:
-
Grow the test organism overnight in a suitable broth medium.
-
Transfer the overnight culture to fresh broth and incubate at 35°C with shaking (e.g., 200 rpm) until it reaches the logarithmic phase of growth.
2. Exposure to Antibiotic:
-
Dilute the logarithmic phase culture into flasks containing fresh broth and Saccharomicin A to a final bacterial concentration of approximately 1 x 10⁶ CFU/mL.
-
The concentration of Saccharomicin A is typically set at multiples of its predetermined MIC (e.g., 4x MIC, 10x MIC).
-
A control flask with no antibiotic is included.
3. Sampling and Viable Cell Counts:
-
Incubate the flasks at 35°C with shaking for up to 24 hours.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Studies show Saccharomicin A demonstrates more rapid killing of Staphylococcus aureus than vancomycin.[4]
Conclusion
Saccharomicins A and B are potent bactericidal agents against a wide array of Gram-positive bacteria, including clinically significant resistant strains. Their mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes them a promising class of antibiotics. The comprehensive data on their MIC values and bactericidal kinetics provide a strong foundation for further research and development in the fight against antibiotic resistance.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Cytotoxicity of Saccharocarcin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial cytotoxic studies of Saccharocarcin A, a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes. While initial findings suggested a lack of significant cytotoxicity, this document aims to present the available data, detail relevant experimental protocols, and provide a framework for future investigation into the therapeutic potential of this class of compounds.
Summary of Early Cytotoxicity Findings
Initial biological property screenings of the Saccharocarcin family of compounds, including this compound, were conducted following their isolation. A key study by Horan et al. (1997) reported that these novel macrocyclic lactones were not cytotoxic at concentrations up to 1.0 µg/mL.[1] This early finding positioned the Saccharocarcins primarily as antibacterial agents, with activity against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1]
It is important to note that the producing organism, Saccharothrix aerocolonigenes, is also the source of other metabolites with significant cytotoxic and antitumor properties, such as the indolocarbazole antitumor agent rebeccamycin.[2] Rebeccamycin is a well-established topoisomerase I poison, indicating the biosynthetic potential of this bacterium to produce potent cytotoxic compounds.[3] Furthermore, other species within the Saccharothrix genus produce potent antitumor antibiotics like pluraflavins, which exhibit powerful, organ-dependent cytostatic action with IC50 values in the subnanomolar range in colon carcinoma proliferation assays.[4] This context suggests that while initial screenings of Saccharocarcins were negative for cytotoxicity, further investigation with a broader range of cancer cell lines and more sensitive assays may be warranted.
Quantitative Cytotoxicity Data
As the initial studies reported a lack of cytotoxicity at the tested concentrations, there is no quantitative data such as IC50 values available in the public domain for this compound. The following table reflects this absence of data.
| Cell Line | Compound | IC50 (µM) | Reference |
| Not Specified | This compound | > 1.0 µg/mL | Horan et al., 1997[1] |
Experimental Protocols
Detailed experimental protocols from the initial studies on this compound cytotoxicity are not extensively described in the available literature. However, a standard protocol for in vitro cytotoxicity assessment, which would be applicable for further studies on this compound, is provided below. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cytotoxicity Screening
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested by trypsinization and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
- The culture medium from the 96-well plates is replaced with medium containing the various concentrations of this compound.
- Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are included.
- Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
As there is no established cytotoxic mechanism or signaling pathway for this compound, a diagram illustrating a general experimental workflow for cytotoxicity screening is provided below.
Caption: General workflow for assessing the in vitro cytotoxicity of a compound.
Future Directions
The initial lack of observed cytotoxicity for this compound should not preclude further investigation. The chemical diversity of natural products and the complexity of cancer biology suggest several avenues for future research:
-
Expanded Cell Line Screening: Testing this compound against a broader panel of human cancer cell lines, including those known to be sensitive to other macrocyclic lactones.
-
Higher Concentrations and Longer Exposure Times: Investigating the effects of higher concentrations and longer incubation periods to uncover potential cytotoxic effects that were not apparent in the initial screening.
-
Mechanism of Action Studies: In the event of observing cytotoxicity, elucidating the mechanism of action through studies on apoptosis induction, cell cycle arrest, and effects on key signaling pathways.
-
Synergistic Studies: Evaluating the potential of this compound to act in synergy with known anticancer drugs to enhance their efficacy.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicities of three rebeccamycin derivatives in the National Cancer Institute screening of 60 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pluraflavins, potent antitumor antibiotics from Saccharothrix sp. DSM 12931 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Novel Macrocyclic Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies crucial for the structural elucidation of novel macrocyclic lactones, using Saccharocarcin A as a representative example. While the specific raw data for this compound is not publicly available, this document outlines the standard experimental protocols and data analysis workflows employed in natural product discovery.
Introduction to this compound and the Importance of Spectroscopic Analysis
This compound belongs to a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes. The structure of these complex natural products was originally determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). An unambiguous structural assignment is the foundational step in the drug discovery process, enabling a deeper understanding of the molecule's mechanism of action, structure-activity relationships (SAR), and potential for therapeutic development.
Mass Spectrometry (MS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a new compound.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation : A purified sample of the macrocyclic lactone is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL. The solution may be acidified with a small amount of formic acid to promote protonation ([M+H]⁺) or made basic with ammonium hydroxide to observe the deprotonated molecule ([M-H]⁻).
-
Data Acquisition : The sample solution is infused into the ESI source at a flow rate of 5-20 µL/min. The mass spectrometer is operated in positive or negative ion mode, and data is acquired over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-2000).
-
Data Analysis : The exact mass of the molecular ion is used to calculate the elemental composition using software that considers the isotopic abundances of the elements (C, H, N, O, etc.).
Data Presentation: Mass Spectrometry Data
While the specific high-resolution mass data for this compound is not available, a typical presentation would be as follows:
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Difference (ppm) | Elemental Composition |
| [M+H]⁺ | [Value] | [Value] | [Value] | [Formula] |
| [M+Na]⁺ | [Value] | [Value] | [Value] | [Formula] |
| [M-H]⁻ | [Value] | [Value] | [Value] | [Formula] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its complete structure, including stereochemistry.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
1D NMR Data Acquisition :
-
¹H NMR : Provides information on the chemical environment and connectivity of protons. Key parameters include the number of signals, their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR : Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). Broadband proton decoupling is usually applied to simplify the spectrum to single lines for each carbon.
-
-
2D NMR Data Acquisition : These experiments reveal correlations between nuclei and are essential for assembling the molecular structure.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings (³JHH), revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which is vital for determining relative stereochemistry.
-
Data Presentation: NMR Spectroscopic Data
The following tables illustrate how the ¹H and ¹³C NMR data for a complex macrocycle like this compound would be organized. The values presented here are hypothetical and for illustrative purposes only.
Table 1: Hypothetical ¹H NMR Data for a this compound Analog (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 2 | 3.50 | dd | 8.0, 4.0 | 1H |
| 3 | 5.20 | d | 8.0 | 1H |
| 5 | 4.80 | m | 1H | |
| 6a | 2.10 | dd | 14.0, 5.0 | 1H |
| 6b | 1.90 | dd | 14.0, 9.0 | 1H |
| ... | ... | ... | ... | ... |
| 1'-CH₃ | 1.25 | d | 6.5 | 3H |
Table 2: Hypothetical ¹³C NMR Data for a this compound Analog (150 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 172.5 | C |
| 2 | 75.1 | CH |
| 3 | 130.2 | CH |
| 4 | 135.8 | C |
| 5 | 80.3 | CH |
| 6 | 40.1 | CH₂ |
| ... | ... | ... |
| 1'-CH₃ | 18.5 | CH₃ |
Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key workflows in the spectroscopic analysis of a novel natural product.
Caption: Experimental workflow from isolation to structure elucidation.
Methodological & Application
Application Notes and Protocols for the Extraction of Saccharocarcin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, purification, and quantification of Saccharocarcin A, a potent macrocyclic lactone antibiotic, from the fermentation broth of Saccharothrix aerocolonigenes.
Introduction
This compound is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. It belongs to a family of tetronic acid analogs and exhibits significant antibacterial activity. This document outlines the key steps for obtaining purified this compound from a laboratory-scale fermentation, including detailed protocols for fermentation, extraction, purification, and quantitative analysis.
Data Presentation
The following tables summarize the quantitative data associated with the this compound production and purification process.
Table 1: Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| Distilled Water | to 1 L |
| pH | 7.2 (pre-sterilization) |
Table 2: Fermentation Parameters
| Parameter | Value |
| Producing Organism | Saccharothrix aerocolonigenes subsp. antibiotica |
| Incubation Temperature | 28 °C |
| Agitation | 200 rpm |
| Fermentation Time | 96-120 hours |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
Table 3: Solvent Extraction Parameters
| Parameter | Value |
| Extraction Solvent | Ethyl Acetate |
| Solvent to Broth Ratio | 1:1 (v/v) |
| Number of Extractions | 3 |
| Extraction pH | 7.0 (Neutral) |
Table 4: Column Chromatography Purification Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Step gradient of Chloroform:Methanol (100:0 to 90:10) |
| Elution Monitoring | Thin Layer Chromatography (TLC) |
Table 5: High-Performance Liquid Chromatography (HPLC) Quantitative Analysis Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Fermentation of Saccharothrix aerocolonigenes
This protocol describes the cultivation of Saccharothrix aerocolonigenes for the production of this compound.
Materials:
-
Saccharothrix aerocolonigenes subsp. antibiotica strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (see Table 1)
-
Sterile baffled flasks or a laboratory fermenter
-
Incubator shaker
-
Autoclave
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. aerocolonigenes from a slant into a flask containing seed culture medium. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with 5% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28°C with agitation at 200 rpm for 96-120 hours. Peak production of this compound is typically observed after 95 hours.[1]
-
Monitoring: Monitor the fermentation by measuring pH and cell growth (e.g., by dry cell weight) periodically.
Extraction of this compound from Fermentation Broth
This protocol details the solvent extraction of this compound from the harvested fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Removal: Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant contains the dissolved this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).
-
Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Solvent Evaporation: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
Purification of this compound by Column Chromatography
This protocol describes the purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (70-230 mesh)
-
Chromatography column
-
Solvents: Chloroform and Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elution: Elute the column with a step gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Fraction Collection: Collect fractions of the eluate.
-
TLC Analysis: Monitor the collected fractions by TLC using a chloroform:methanol (95:5) solvent system. Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp.
-
Pooling and Concentration: Pool the fractions containing pure this compound (identified by a single spot on the TLC plate with a consistent Rf value) and evaporate the solvent to obtain the purified compound.
Quantitative Analysis by HPLC
This protocol outlines the method for quantifying the concentration of this compound in samples using HPLC.
Materials:
-
Purified this compound standard
-
Samples for analysis (e.g., crude extract, purified fractions)
-
HPLC grade acetonitrile, water, and formic acid
-
HPLC system with a C18 column and UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Set up the HPLC system with the parameters listed in Table 5.
-
Inject the prepared standards and samples.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the purification of Saccharocarcin A, a macrocyclic lactone antibiotic, from a fermentation broth of Saccharothrix aerocolonigenes. The protocol outlines a comprehensive workflow from initial solvent extraction to a final preparative reversed-phase high-performance liquid chromatography (RP-HPLC) step. The described method is designed to yield high-purity this compound suitable for research and drug development applications.
Introduction
This compound is a novel macrocyclic lactone belonging to the tetronic acid class of antibiotics.[1] It is produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] Like other complex macrolides, this compound exhibits promising biological activities, making it a compound of interest for further investigation. The initial isolation from the fermentation broth is typically achieved through solvent extraction, followed by chromatographic purification techniques.[2] High-performance liquid chromatography (HPLC) is a critical final step to achieve the high degree of purity required for analytical and biological studies. This document provides a detailed protocol for the efficient purification of this compound using preparative RP-HPLC.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate extraction and chromatographic methods.
| Property | Value | Reference |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [3] |
| Molecular Weight | 1240.5 g/mol | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility. | [3][4] |
| Class | Macrocyclic Lactone, Tetronic Acid Antibiotic | [1] |
Experimental Protocols
Fermentation and Extraction
The production of this compound is achieved through fermentation of Saccharothrix aerocolonigenes subsp. antibiotica. The following is a general protocol for fermentation and initial extraction.
Materials:
-
Saccharothrix aerocolonigenes subsp. antibiotica culture
-
Appropriate fermentation medium (e.g., starch-rich medium)[2]
-
Ethyl acetate
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Inoculate a suitable fermentation medium with a seed culture of Saccharothrix aerocolonigenes subsp. antibiotica.
-
Incubate the culture under optimal conditions (e.g., temperature, agitation) for a sufficient period to allow for the production of this compound.
-
After fermentation, centrifuge the broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Sample Preparation for HPLC
The crude extract requires preparation before injection into the HPLC system to remove particulates and highly nonpolar or polar impurities that could interfere with the separation.
Materials:
-
Crude this compound extract
-
Methanol
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol in water) to remove highly polar impurities.
-
Elute the fraction containing this compound with a higher concentration of organic solvent (e.g., 80-100% methanol).
-
Evaporate the solvent from the eluted fraction.
-
Re-dissolve the semi-purified extract in the initial mobile phase for HPLC and filter through a 0.45 µm syringe filter prior to injection.
Preparative HPLC Purification
The following HPLC method is a representative protocol for the purification of this compound. Optimization may be required based on the specific crude extract and available instrumentation.
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Column Temperature | Ambient |
Protocol:
-
Equilibrate the column with the initial mobile phase conditions (40% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as described in the table above.
-
Monitor the elution profile at 239 nm.
-
Collect the fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Experimental Workflow and Logical Relationships
The overall workflow for the purification of this compound can be visualized as a series of sequential steps.
Caption: Workflow for the purification of this compound.
Signaling Pathway Context
While this note focuses on purification, it is relevant to mention that related tetronic acid antibiotics have been shown to target cellular signaling pathways. For instance, Tetrocarcin A has been reported to target the phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway.[4] Understanding the mechanism of action is a key aspect of drug development following successful purification.
Caption: Potential targeting of the PI3K/Akt pathway by this compound.
Conclusion
The protocol described in this application note provides a robust method for the purification of this compound from fermentation broth. The combination of solvent extraction, solid-phase extraction, and preparative RP-HPLC is effective in yielding a high-purity product. The detailed parameters provided herein should serve as a valuable starting point for researchers and scientists working on the isolation and characterization of this compound and related natural products. Further optimization of the HPLC conditions may be necessary to adapt the method to different scales of production and specific laboratory equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synchronous fluorescence and UV-vis spectroscopic studies of interactions between the tetracycline antibiotic, aluminium ions and DNA with the aid of the Methylene Blue dye probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcins are a family of novel macrocyclic lactones produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] Preliminary studies have demonstrated their bioactivity against a range of bacteria, including Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] As a novel class of potential antimicrobial agents, rigorous and standardized evaluation of their in vitro efficacy is paramount for further development.
These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to Saccharocarcin A. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and are intended to provide a framework for researchers to generate reliable and reproducible data. The primary metric for susceptibility, the Minimum Inhibitory Concentration (MIC), is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]
Data Presentation
Quantitative data from antimicrobial susceptibility testing of this compound should be summarized for clear interpretation and comparison. The following tables provide templates for organizing MIC and Minimum Bactericidal Concentration (MBC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | ||
| Enterococcus faecalis | ATCC® 29212™ | ||
| Escherichia coli | ATCC® 25922™ | ||
| Pseudomonas aeruginosa | ATCC® 27853™ | ||
| Streptococcus pneumoniae | ATCC® 49619™ | ||
| [Test Isolate 1] | |||
| [Test Isolate 2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Species | Strain ID | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC® 29213™ | |||
| [Test Isolate 1] | ||||
| [Test Isolate 2] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid medium.[5][6]
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or turbidity reader (optional)
Protocol:
-
Preparation of this compound dilutions:
-
Prepare a series of two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organisms.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure turbidity.
-
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[5][7]
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound-impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone diameters as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for this compound.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]
Materials:
-
Results from the broth microdilution MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
Protocol:
-
Subculturing from MIC wells:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, and from the growth control well, pipette a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no growth or the growth of only a few colonies on the subculture plate.
-
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.
Caption: Hypothetical Mechanism of Action for this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apec.org [apec.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. mdpi.com [mdpi.com]
Application Note: Determination of Saccharocarcin A Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a macrocyclic lactone natural product that has demonstrated inhibitory activity against Gram-positive bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the assessment of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[4][5][6] This method allows for the efficient testing of multiple concentrations of a compound against various bacterial strains in a 96-well microtiter plate format.
Principle of the Broth Microdilution Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the plates are visually inspected for bacterial growth, which is typically observed as turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This method is favored for its scalability, conservation of reagents, and the ability to generate quantitative and reproducible results.
Experimental Protocol
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[4][5][6]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile reagent reservoirs
Step-by-Step Methodology
1. Preparation of Bacterial Inoculum:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
2. Preparation of this compound Stock and Serial Dilutions:
a. Due to its limited water solubility, prepare a stock solution of this compound in 100% DMSO or ethanol. For example, dissolve this compound to a concentration of 1280 µg/mL.
b. In a sterile 96-well plate, perform a 2-fold serial dilution of this compound in CAMHB. i. Add 100 µL of CAMHB to wells 2 through 11. ii. Add 200 µL of the this compound working solution (e.g., 128 µg/mL, prepared by diluting the stock in CAMHB) to well 1. iii. Transfer 100 µL from well 1 to well 2, mixing thoroughly. iv. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. v. Well 11 will serve as the growth control (no drug). vi. Well 12 will serve as the sterility control (no bacteria).
3. Inoculation of the Microtiter Plate:
a. Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
b. The final volume in each well will be 200 µL, and the final concentration of bacteria will be approximately 5 x 10⁵ CFU/mL.
4. Incubation:
a. Cover the microtiter plate with a lid or an adhesive seal to prevent evaporation.
b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
a. Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the U-bottom well indicates bacterial growth.
b. The MIC is the lowest concentration of this compound at which there is no visible growth.
c. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these controls do not give the expected results, the assay is invalid.
d. For quality control, the MIC of the reference antibiotic against the QC strain should fall within the established acceptable range.
Data Presentation
The following table presents illustrative MIC values for this compound against common Gram-positive bacteria. These values are examples and may not reflect the actual MICs obtained in your laboratory.
| Microorganism | ATCC® Strain No. | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 |
| Enterococcus faecalis | 29212 | 0.5 |
| Streptococcus pneumoniae | 49619 | 0.125 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 0.5 |
| Enterococcus faecium (VRE) | 700221 | 1 |
Visualizations
Experimental Workflow
References
- 1. Enterococcus faecalis Antagonizes Pseudomonas aeruginosa Growth in Mixed-Species Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes and Protocols for Agar Disk Diffusion Assay of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antibacterial activity of Saccharocarcin A using the agar disk diffusion assay, also known as the Kirby-Bauer test. This method is a standardized, cost-effective tool for preliminary screening of antimicrobial agents.[1]
Introduction to this compound and the Agar Disk Diffusion Assay
This compound is a macrocyclic lactone antibiotic produced by the actinomycete Saccharothrix aerocolonigenes.[2] It has demonstrated activity against a range of bacteria.[2] The agar disk diffusion assay is a widely used microbiological method to assess the susceptibility of bacteria to antibiotics.[1][3][4] The principle of this assay is based on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test microorganism.[3][5] If the microorganism is susceptible to the antimicrobial agent, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[6][7] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[7]
Data Presentation: Antibacterial Spectrum of this compound
| Test Microorganism | Susceptibility to this compound |
| Micrococcus luteus | Susceptible[2] |
| Staphylococcus aureus | Susceptible[2] |
| Chlamydia trachomatis | Susceptible[2] |
Note: For a comprehensive quantitative analysis, it is recommended to perform the agar disk diffusion assay as described in the protocol below and measure the zone of inhibition diameters. These can then be compared against standard susceptible, intermediate, and resistant breakpoints if available, or used for relative comparison against other antibiotics.
Experimental Protocols
Materials
-
This compound solution of known concentration
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[4]
-
Pure cultures of test bacteria (e.g., Staphylococcus aureus, Micrococcus luteus)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard[6]
-
Sterile cotton swabs[6]
-
Incubator (35 ± 2°C)[6]
-
Calipers or a ruler for measuring the zone of inhibition
-
Sterile forceps[3]
-
Micropipette and sterile tips
Protocol for Agar Disk Diffusion Assay
-
Preparation of Bacterial Inoculum:
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[6]
-
Remove excess fluid by pressing the swab against the inside of the tube.[6]
-
Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[3][6]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Aseptically impregnate sterile paper disks with a known concentration of this compound solution. Typically, 20-30 µL of the solution is applied to each disk.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[3]
-
Gently press each disk to ensure complete contact with the agar surface.[6]
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[4]
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, observe the plates for the presence of zones of inhibition around the disks.
-
Measure the diameter of the zone of inhibition to the nearest millimeter (mm) using calipers or a ruler.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, although specific charts for this compound may not be established. In the absence of such charts, the zone diameters can be used for comparative analysis of its activity against different bacteria or other antibiotics.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Generalized Signaling Pathway: Mechanism of Action of Macrocyclic Lactone Antibiotics
Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. The following diagram illustrates the general mechanism of action for macrolide antibiotics, a class of macrocyclic lactones to which this compound belongs. This mechanism involves the inhibition of bacterial protein synthesis.
Caption: Generalized mechanism of macrolide antibiotics.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Saccharocarcin A: Application Notes and Protocols for Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a novel macrocyclic lactone belonging to a family of six related compounds produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1][2] As a member of the macrolide family, a class of compounds known for their antimicrobial properties, this compound presents a potential candidate for further investigation in the development of new antibacterial agents. These application notes provide a summary of the currently available data on this compound and a general framework for its application in bacterial cell culture for research and drug discovery purposes.
Physicochemical Properties
This compound is a tetronic acid analog. The family of six saccharocarcins are derived from two modified tetronic acid homologs.[2]
Biological Activity
This compound has demonstrated inhibitory activity against a limited panel of Gram-positive bacteria and Chlamydia trachomatis.[1] Notably, it was reported to be non-cytotoxic at concentrations up to 1.0 µg/mL, suggesting a potential therapeutic window.[1]
Data Presentation
The following table summarizes the known antibacterial spectrum of the saccharocarcins. Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values, are not yet publicly available. The data presented is qualitative, indicating susceptibility.
| Bacterial Species | Gram Stain | Activity of Saccharocarcins | Reference |
| Micrococcus luteus | Gram-positive | Active | [1] |
| Staphylococcus aureus | Gram-positive | Active | [1] |
| Chlamydia trachomatis | N/A | Active | [1] |
Mechanism of Action & Signaling Pathways
The precise mechanism of action for this compound has not been elucidated in the available literature. Furthermore, there is no published information regarding its impact on specific bacterial signaling pathways. General mechanisms for other antimicrobial compounds that target the bacterial cell envelope include inhibition of cell wall biosynthesis and disruption of membrane integrity. Further research is required to determine if this compound acts through a similar mechanism.
Experimental Protocols
Due to the limited public data on this compound, the following protocols are generalized methodologies for determining the antibacterial activity of a novel compound. Researchers will need to optimize these protocols based on the specific bacterial strains and experimental objectives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound (stock solution of known concentration)
-
Target bacterial strain(s)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the target bacteria overnight on an appropriate agar medium.
-
Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in the 96-well plate using sterile broth. The concentration range should be broad enough to encompass the expected MIC.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
-
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound (at concentrations relative to the determined MIC, e.g., 1x, 2x, 4x MIC)
-
Target bacterial strain(s)
-
Appropriate sterile broth medium
-
Sterile culture tubes or flasks
-
Pipettes and sterile tips
-
Incubator with shaking capabilities
-
Agar plates for colony counting
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Bacterial Culture Preparation:
-
Prepare a logarithmic phase bacterial culture as described in the MIC protocol. Dilute to a starting concentration of approximately 1 x 10^6 CFU/mL in multiple flasks.
-
-
Exposure to this compound:
-
Add this compound to the bacterial cultures at the desired concentrations (e.g., 0x MIC [control], 1x MIC, 2x MIC, 4x MIC).
-
-
Time-Course Sampling:
-
Incubate the cultures with shaking at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL, while a bacteriostatic agent will inhibit further growth without a significant reduction in viable cell count.
-
Visualizations
Experimental Workflow for Determining Antibacterial Activity
Caption: Workflow for assessing the antibacterial activity of this compound.
Proposed General Mechanism of Action (Hypothetical)
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Saccharocarcin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural elucidation of Saccharocarcin A, a novel macrocyclic lactone, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The data presented is based on the seminal work published in The Journal of Antibiotics which first described the structure of this compound.
Introduction
This compound is a member of a family of novel macrocyclic lactones produced by the fermentation of Saccharothrix aerocolonigenes subsp. antibiotica. The structural determination of these complex natural products relies heavily on modern NMR techniques, which provide detailed insights into the connectivity and three-dimensional arrangement of atoms within the molecule. This document outlines the key 1D and 2D NMR experiments employed in the structural analysis of this compound and provides the foundational data and protocols for researchers working with this or structurally related compounds.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in CDCl₃. This data is fundamental for the verification and further study of this molecule.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 4.08 | d | 10.0 |
| 3 | 5.40 | d | 10.0 |
| 4 | 2.55 | m | |
| 5 | 1.65 | m | |
| 6 | 1.50 | m | |
| 7 | 3.85 | m | |
| 8 | 1.80 | m | |
| 9 | 1.60 | m | |
| 10 | 2.35 | m | |
| 11 | 5.65 | dd | 15.0, 8.0 |
| 12 | 5.80 | dd | 15.0, 5.0 |
| 13 | 3.50 | m | |
| 14 | 1.70 | m | |
| 15 | 1.90 | m | |
| 16 | 2.80 | m | |
| 16-CH₃ | 1.15 | d | 7.0 |
| 17 | 4.95 | d | 9.5 |
| 18 | 3.15 | m | |
| 19 | 4.25 | d | 2.5 |
| 20 | 2.20 | m | |
| 21 | 1.05 | d | 7.0 |
| 23 | 2.45 | q | 7.5 |
| 24 | 1.10 | t | 7.5 |
| 1' | 5.35 | d | 3.0 |
| 2' | 3.65 | dd | 9.5, 3.0 |
| 3' | 3.95 | t | 9.5 |
| 4' | 3.45 | t | 9.5 |
| 5' | 3.80 | m | |
| 6' | 1.25 | d | 6.0 |
| N-CH₃ | 2.95 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 170.5 | 17 | 78.0 |
| 2 | 75.5 | 18 | 56.5 |
| 3 | 130.0 | 19 | 72.0 |
| 4 | 40.5 | 20 | 41.5 |
| 5 | 25.0 | 21 | 18.0 |
| 6 | 32.0 | 22 | 175.0 |
| 7 | 71.0 | 23 | 31.0 |
| 8 | 36.0 | 24 | 11.5 |
| 9 | 28.0 | 1' | 98.0 |
| 10 | 45.0 | 2' | 74.0 |
| 11 | 128.5 | 3' | 76.5 |
| 12 | 135.0 | 4' | 71.5 |
| 13 | 76.0 | 5' | 68.0 |
| 14 | 35.0 | 6' | 17.5 |
| 15 | 30.0 | N-CH₃ | 29.5 |
| 16 | 38.0 | ||
| 16-CH₃ | 15.0 |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments used in the structural elucidation of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
-
-
¹³C NMR:
-
Spectrometer: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Acquisition Parameters:
-
Spectral Width: 220 ppm
-
Acquisition Time: 1.2 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
Pulse Program: Standard COSY90 (cosygpqf)
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Data Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 8
-
-
-
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: Standard HSQC with gradients (hsqcedetgpsisp2.3)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Data Points (F2): 1024
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.
-
Pulse Program: Standard HMBC with gradients (hmbcgplpndqf)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Data Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 32
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space interactions), providing information about the 3D structure and stereochemistry.
-
Pulse Program: Standard NOESY with gradients (noesygpph)
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Data Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16
-
Mixing Time: 500 ms
-
-
Visualization of Structural Analysis Workflow
The following diagrams illustrate the logical workflow and the relationships between the different NMR experiments in the structural elucidation of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships of NMR data for structural determination.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the complete structural assignment of complex natural products like this compound. The data and protocols presented herein serve as a comprehensive guide for researchers in the fields of natural product chemistry, drug discovery, and medicinal chemistry, facilitating the accurate identification and further investigation of this and related compounds. The logical workflows visualized through the provided diagrams offer a clear roadmap for the process of structural elucidation using NMR.
Mass Spectrometry Analysis of Saccharocarcin A: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocarcin A, a complex macrocyclic lactone with a tetronic acid moiety, is a potent antibacterial agent with potential applications in drug development.[1] Accurate and detailed structural analysis is paramount for its characterization, mechanism of action studies, and quality control in production. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) offers a powerful analytical tool for the comprehensive analysis of this compound. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound, intended to guide researchers in pharmaceutical and academic settings.
Introduction to this compound
This compound is a natural product isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica.[1] It belongs to the family of macrocyclic lactones, characterized by a large lactone ring, and contains a distinctive tetronic acid functional group.[2][3] Its chemical formula is C₆₇H₁₀₁NO₂₀, with a monoisotopic molecular weight of 1240.5 Da.[4][5] this compound has demonstrated significant activity against Gram-positive bacteria, making it a compound of interest for the development of new antibiotics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [4][5] |
| Molecular Weight | 1240.5 g/mol | [4][5] |
| Appearance | White solid | [6] |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO. Limited water solubility. | [5][6] |
| Biological Activity | Active against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis. | [1][3] |
Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry is indispensable for the structural confirmation and characterization of complex natural products like this compound. Electrospray ionization (ESI) is the preferred ionization technique due to the polar nature and high molecular weight of the molecule. Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining structural information through fragmentation analysis.
Expected Fragmentation Pattern
The fragmentation of this compound is predicted to occur at several key locations within its complex structure, primarily involving the glycosidic linkages, the macrocyclic lactone ring, and the tetronic acid moiety.
-
Glycosidic Bond Cleavage: The most facile fragmentation is expected to be the cleavage of glycosidic bonds, leading to the sequential loss of the sugar units. This provides information about the sequence and composition of the carbohydrate chain.
-
Lactone Ring Opening and Fragmentation: The large macrocyclic lactone ring can undergo fragmentation, often initiated by dehydration followed by the loss of carbon monoxide (CO), which is a characteristic fragmentation pattern for lactones.
-
Tetronic Acid Moiety Fragmentation: The tetronic acid portion of the molecule can also fragment, although it is a relatively stable ring system.
Table 2: Predicted Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
| [M+H]⁺ (1241.5) | Varies | Loss of terminal sugar moiety |
| [M+H]⁺ (1241.5) | Varies | Sequential losses of sugar units |
| [M+H]⁺ (1241.5) | Varies | Loss of H₂O (dehydration) |
| [M+H]⁺ (1241.5) | Varies | Loss of CO from the lactone or tetronic acid |
| [M+H]⁺ (1241.5) | Varies | Cleavage within the macrocyclic ring |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent such as methanol or DMSO to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Sample Matrix (e.g., Fermentation Broth) Preparation:
-
Centrifuge the fermentation broth to remove cells and large debris.
-
Perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent under reduced pressure.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Analysis
Table 3: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150 °C |
| MS Scan Range | m/z 100-1500 |
| MS/MS | Data-Dependent Acquisition (DDA) or Targeted MS/MS |
| Collision Energy | Ramped (e.g., 20-60 eV) to generate a rich fragmentation spectrum |
Experimental and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry-based analysis of this compound from a fermentation broth.
Putative Signaling Pathway
While the direct molecular target of this compound is not yet fully elucidated, structurally related compounds such as Tetrocarcin A have been shown to target the PI3K/Akt signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The following diagram illustrates a simplified representation of the PI3K/Akt pathway, a putative target for this compound.
Conclusion
The methodologies and data presented in these application notes provide a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the predicted fragmentation patterns, will aid researchers in the accurate identification, characterization, and quantification of this promising antibacterial compound. The visualization of the experimental workflow and the putative signaling pathway offers a clear and concise overview for professionals in the field of drug discovery and development. Further studies are warranted to confirm the specific molecular targets and the detailed mechanism of action of this compound.
References
- 1. cusabio.com [cusabio.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saccharocarcin A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocarcin A is a complex macrocyclic lactone belonging to the tetronic acid class of natural products. It has demonstrated notable biological activity, including antibacterial properties. Structurally related compounds, such as Tetrocarcin A and Versipelostatin, have been shown to modulate important cellular signaling pathways, suggesting potential applications for this compound in various research areas, including oncology and infectious diseases. Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide a detailed protocol for the solubilization and preparation of this compound for use in cell-based assays.
Data Presentation
Solubility and Storage of this compound
Quantitative solubility data for this compound is not extensively published. However, based on information from various suppliers and general knowledge of similar compounds, the following qualitative solubility and recommended storage conditions are provided.
| Parameter | Details | Source |
| Appearance | Solid | General Product Information |
| Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and N,N-Dimethylformamide (DMF). Limited solubility in water. | Supplier Data Sheets |
| Recommended Stock Solution Solvent | High-purity, anhydrous DMSO is recommended for preparing stock solutions for most in vitro cell-based assays. | Common Laboratory Practice |
| Stock Solution Storage | Store stock solutions in small, single-use aliquots at -20°C.[1][2] It is generally recommended to use the stock solution within one month, although some sources suggest stability for up to three months in DMSO.[2] | General Guidelines for Bioactive Small Molecules |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to prevent degradation of the compound.[2] | Best Practices |
| Solid Compound Storage | Store the solid compound at -20°C, tightly sealed and protected from light. | General Product Information |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is approximately 1241.5 g/mol . Adjust calculations based on the specific molecular weight provided on the product's certificate of analysis.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 1.24 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile tube.
-
Add the calculated volume of anhydrous DMSO. For 1.24 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles and protects the compound from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Protocol for Preparing Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation of the compound, it is crucial to add the DMSO stock solution to the aqueous culture medium and mix immediately and thoroughly. Do not add the aqueous medium directly to the DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells: Add the final working solutions of this compound to your cell cultures and proceed with the planned incubation and analysis.
Mandatory Visualization
Potential Signaling Pathways of this compound
Based on the activity of structurally related compounds, this compound may potentially target the PI3K/Akt signaling pathway or modulate the unfolded protein response (UPR) through inhibition of GRP78. The following diagram illustrates these potential mechanisms.
References
Troubleshooting & Optimization
Troubleshooting low bioactivity of Saccharocarcin A in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Saccharocarcin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a macrocyclic lactone antibiotic that was first isolated from Saccharothrix aerocolonigenes subsp. antibiotica.[1] While its direct molecular targets are still being fully elucidated, related compounds suggest potential mechanisms of action. For instance, Tetrocarcin A, a structurally similar compound, appears to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[2] Another related compound, Versipelostatin, has been shown to inhibit the unfolded protein response (UPR) under conditions of glucose deprivation by preventing the induction of GRP78.[2]
Q2: What are the solubility and stability characteristics of this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol, but has limited water solubility.[1][2] It is supplied as a solid and is stable for at least four years when stored at -20°C.[1]
Q3: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared by dissolving the solid compound in a suitable organic solvent like DMSO. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Low Bioactivity of this compound in Assays
This guide addresses potential reasons for observing lower-than-expected bioactivity of this compound in your experiments and provides steps to resolve these issues.
Issue 1: Compound Precipitation or Low Solubility in Assay Media
Q1.1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
This is a common issue for compounds with limited aqueous solubility.[2] DMSO is a strong organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer or medium, the overall polarity of the solvent increases significantly. This change can cause the compound to "crash out" or precipitate from the solution.
Q1.2: How can I prevent this compound from precipitating in my assay?
Here are several steps you can take to improve the solubility of this compound in your aqueous assay solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically not exceeding 0.1%, as most cells can tolerate this level.
-
Use Intermediate Dilutions: Instead of adding a very small volume of highly concentrated stock directly to your aqueous medium, prepare intermediate dilutions of your stock in DMSO first.
-
Method of Addition: Add the DMSO stock of this compound to the aqueous buffer or medium while vortexing or mixing vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Gentle Warming: Gently warming the final solution to 37°C may help to keep the compound in solution. However, be cautious as prolonged exposure to heat can degrade some compounds.
-
Sonication: Brief sonication in a water bath sonicator can help to break up and redissolve small precipitate particles.
Issue 2: Suboptimal Assay Conditions
Q2.1: My cell viability assay (e.g., MTT, XTT, WST-1) shows little to no effect of this compound. What could be the problem?
Low bioactivity in cell viability assays can be due to several factors related to the assay parameters:
-
Inappropriate Concentration Range: You may be using a concentration range that is too low to elicit a biological response. It is advisable to perform a dose-response experiment across a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal range for your specific cell line.
-
Insufficient Incubation Time: The effect of the compound may be time-dependent. For cytotoxicity or proliferation assays, longer incubation times such as 24, 48, or 72 hours are often necessary to observe a significant effect. A time-course experiment is recommended to determine the optimal incubation period.
-
Cell Density: The observed inhibitory activity of a compound can be inversely proportional to the cell concentration used in the assay.[3] Ensure you are using an optimized cell seeding density for your assay plate format.
Q2.2: I am not seeing any inhibition of the PI3K/Akt or UPR pathways. How can I troubleshoot this?
If you are investigating the effect of this compound on these specific pathways, consider the following:
-
Basal Pathway Activity: Ensure that the signaling pathway you are studying is active in your cell line under your experimental conditions. For the PI3K/Akt pathway, you may need to stimulate the cells with a growth factor to induce pathway activation. For the UPR pathway, you will need to induce ER stress with a known agent like tunicamycin or thapsigargin to see an effect.[4]
-
Timing of Analysis: The phosphorylation of signaling proteins is often a transient event. You may need to perform a time-course experiment to capture the peak of pathway inhibition after treatment with this compound.
-
Antibody Quality: In Western blot analyses, ensure that your primary antibodies, especially phospho-specific antibodies, are validated and working correctly.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C67H101NO20 | [1] |
| Molecular Weight | 1240.5 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][2] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Table 2: Recommended Starting Parameters for this compound Assays
| Assay Type | Cell Type | Starting Concentration Range | Incubation Time | Key Controls |
| Cell Viability (e.g., MTT) | Cancer Cell Lines | 1 nM - 100 µM | 24, 48, 72 hours | Vehicle Control (DMSO) |
| PI3K/Akt Pathway Inhibition (Western Blot) | Growth factor-responsive cells | 10 nM - 10 µM | 1, 6, 24 hours | Vehicle Control, Growth Factor Stimulation |
| UPR Inhibition (Western Blot) | Various Cell Lines | 10 nM - 10 µM | 6, 12, 24 hours | Vehicle Control, ER Stress Inducer (e.g., Tunicamycin) |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare intermediate dilutions in DMSO as needed for your experiment.
-
To prepare the final working concentration, add the appropriate volume of the DMSO stock or intermediate dilution to your pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium and not the other way around.
-
Immediately mix the solution well by vortexing or pipetting to ensure rapid dispersion.
-
Ensure the final DMSO concentration in the medium does not exceed 0.1%.
-
Protocol 2: General Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5][6][7]
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO at the same final concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.[6]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol provides a framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.[8][9][10]
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
If necessary, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for the desired time.
-
Stimulate the cells with an appropriate growth factor (e.g., PDGF, 100 ng/mL for 5-10 minutes) to activate the PI3K/Akt pathway. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., p-Akt Ser473) or total protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 4: Induction of UPR and Analysis of GRP78 Expression
This protocol describes how to induce ER stress and measure the expression of the UPR marker GRP78.[4][11][12][13]
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Induce ER stress by adding an agent such as tunicamycin (e.g., 1.78 µM) or thapsigargin (e.g., 300 nM) for the final 16-24 hours of the experiment.[4]
-
-
Cell Lysis and Protein Analysis:
-
Follow the same steps for cell lysis, protein quantification, SDS-PAGE, transfer, and immunoblotting as described in Protocol 3.
-
-
Immunoblotting for GRP78:
-
Use a primary antibody specific for GRP78 (also known as BiP or HSPA5).
-
Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
-
Detection and Analysis:
-
Detect the signal and quantify the band intensities.
-
Compare the levels of GRP78 in this compound-treated cells to the vehicle control in both ER-stressed and non-stressed conditions.
-
Mandatory Visualizations
Caption: Hypothesized signaling pathways targeted by this compound.
Caption: General workflow for assessing this compound bioactivity.
Caption: Logical workflow for troubleshooting low bioactivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic Reticulum Stress Induction of the Grp78/BiP Promoter: Activating Mechanisms Mediated by YY1 and Its Interactive Chromatin Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Saccharocarcin A degradation products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saccharocarcin A. It focuses on the identification and characterization of its degradation products, offering detailed experimental protocols and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the degradation products of this compound?
A1: Studying the degradation products of this compound is essential for several reasons. It helps to establish the intrinsic stability of the molecule and identify its likely degradation pathways.[1][2] This information is critical for developing a stable formulation, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Regulatory agencies require comprehensive stability data, including the identification of degradation products, for drug approval.
Q2: What are the most probable degradation pathways for this compound based on its structure?
A2: this compound is a complex macrocyclic lactone containing a tetronic acid moiety and a novel sugar-amide side chain.[3] Based on these structural features, the most probable degradation pathways include:
-
Hydrolysis: The large lactone ring and the amide linkage in the sugar side chain are susceptible to cleavage under acidic or basic conditions.
-
Oxidation: Various functional groups within the molecule could be susceptible to oxidation, potentially leading to the formation of N-oxides, epoxides, or other oxidized species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, the extent of which needs to be evaluated.
Q3: Which analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A3: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is the cornerstone for separating and quantifying this compound from its degradation products.[4][5] For structural elucidation of the degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are indispensable.[6][7] Further characterization of isolated degradation products can be achieved using nuclear magnetic resonance (NMR) spectroscopy.[5]
Troubleshooting Guides
Problem 1: Multiple unexpected peaks in the HPLC chromatogram after forced degradation.
-
Possible Cause: The stress conditions might be too harsh, leading to secondary degradation of the primary degradation products.[4]
-
Solution: Reduce the concentration of the stress agent (e.g., acid, base, or oxidizing agent), lower the temperature, or decrease the exposure time. The goal is to achieve a target degradation of 5-20% of the parent drug.[4]
Problem 2: Poor separation between this compound and its degradation products.
-
Possible Cause: The chromatographic conditions (e.g., mobile phase composition, column chemistry, pH) are not optimized for resolving the parent drug from its structurally similar degradants.
-
Solution: Method development should be systematically approached.
-
Column Screening: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
-
Mobile Phase Optimization: Vary the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous phase, and the gradient slope.
-
Temperature and Flow Rate: Adjust the column temperature and mobile phase flow rate to improve resolution.
-
Problem 3: Difficulty in obtaining a mass spectrum for a suspected degradation product.
-
Possible Cause: The degradation product may be present at a very low concentration, or it may not ionize efficiently under the current mass spectrometry conditions.
-
Solution:
-
Concentrate the Sample: If possible, concentrate the sample containing the degradation product.
-
Optimize MS Parameters: Adjust the ionization source parameters (e.g., electrospray voltage, gas flow rates, temperature).
-
Switch Ionization Mode: Analyze the sample in both positive and negative ionization modes.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation to generate its potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Store the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours. Also, reflux a solution of the drug at 80°C for 48 hours.[8]
-
Photolytic Degradation: Expose the drug solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.[8]
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or as determined by UV spectrum of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl | 24 h | 15.2 | 3 | DP1 (8.5 min) |
| 0.1 N NaOH | 24 h | 22.5 | 4 | DP2 (10.2 min) |
| 3% H₂O₂ | 24 h | 8.9 | 2 | DP3 (12.1 min) |
| Thermal (80°C) | 48 h | 5.1 | 1 | DP4 (15.3 min) |
| Photolytic | - | 12.8 | 2 | DP5 (18.9 min) |
Visualizations
Caption: Workflow for forced degradation and identification of this compound degradation products.
Caption: Plausible degradation pathways for this compound under various stress conditions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. benchchem.com [benchchem.com]
Preventing Saccharocarcin A precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Saccharocarcin A in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a macrolide antibiotic belonging to the tetronic acid family.[1][2] It is a large, hydrophobic molecule, which results in limited solubility in aqueous solutions. This poor solubility can lead to precipitation during experimental setup, particularly when diluting stock solutions made in organic solvents into aqueous buffers or cell culture media. Precipitation can lead to inaccurate dosing, loss of compound activity, and unreliable experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol.[3] It has limited solubility in water.
Q3: I observed a precipitate after diluting my DMSO stock solution of this compound into my aqueous experimental medium. What is the likely cause?
A3: This is a common issue when working with hydrophobic compounds. The precipitation occurs because this compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous medium. When the stock solution is diluted, the concentration of the organic solvent decreases significantly, and the aqueous environment can no longer keep the this compound dissolved, causing it to precipitate out of the solution.
Q4: How can I prevent this compound from precipitating when preparing my working solutions?
A4: Several strategies can be employed to prevent precipitation:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, typically below 0.5%, to minimize its potential effects on biological systems and reduce the chances of precipitation.
-
Use a Solubility-Enhancing Excipient: Consider the use of excipients such as cyclodextrins (e.g., β-cyclodextrin or its derivatives like HP-β-CD) to form inclusion complexes with this compound, which can enhance its aqueous solubility.[4][5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, exploring a range of pH values for your aqueous buffer may help improve solubility.
-
Gentle Warming and Mixing: Gentle warming and thorough mixing during the dilution process can sometimes help to keep the compound in solution. However, be cautious about the temperature stability of this compound.
Q5: Are there any recommended excipients to improve the solubility of this compound?
A5: For hydrophobic drugs like this compound, cyclodextrins are a common choice for enhancing aqueous solubility.[6] Beta-cyclodextrin (β-CD) and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used to form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[5] The use of polymeric solubilizers may also be a viable strategy.[7]
Troubleshooting Guide
Issue: Precipitation observed upon dilution of this compound stock solution.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Data | Reference |
| Molecular Formula | C₆₇H₁₀₁NO₂₀ | [3] |
| Molecular Weight | 1240.5 g/mol | [3] |
| Appearance | Solid | [3] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, ethanol, methanol. | [3] |
| Aqueous Solubility | Limited / Poor | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound solid in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
If dissolution is slow, gentle warming in a 37°C water bath for a few minutes may be applied, followed by vortexing.
-
Store the stock solution at -20°C as recommended for long-term stability.[3]
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
This protocol provides a method for diluting the organic stock solution into an aqueous buffer or cell culture medium to minimize precipitation.
Caption: Workflow for diluting this compound stock solution.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile conical tubes or appropriate vessels
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Dispense the required volume of the pre-warmed aqueous medium into a sterile tube.
-
While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise and slowly. The rapid and continuous mixing helps to disperse the compound quickly, reducing the likelihood of localized high concentrations that can lead to precipitation.
-
Once the stock solution is added, continue to vortex for a few more seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.
-
Use the final working solution immediately in your experiment.
-
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol describes the use of HP-β-CD as a solubility-enhancing excipient.
-
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer or deionized water
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v). Stir until the HP-β-CD is fully dissolved.
-
Add the this compound solid directly to the HP-β-CD solution.
-
Stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution. If some solid remains, it may indicate that the solubility limit has been reached. In this case, the solution can be filtered through a 0.22 µm sterile filter to remove any undissolved compound.
-
The resulting clear solution contains the this compound-HP-β-CD complex and can be used for experiments. The concentration of dissolved this compound should be determined analytically (e.g., by HPLC).
-
Signaling Pathways
While the direct signaling pathways affected by this compound precipitation are not applicable, understanding the factors that influence its solubility is crucial. The following diagram illustrates the relationship between key factors and the state of this compound in solution.
Caption: Factors influencing this compound solubility.
References
- 1. scbt.com [scbt.com]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. mdpi.com [mdpi.com]
- 7. Dissolution Enhancement of Clarithromycin Using Ternary Cyclodextrin Complexation - IJPRS [ijprs.com]
- 8. usbio.net [usbio.net]
Technical Support Center: Overcoming Poor Solubility of Saccharocarcin A for Biological Assays
Welcome to the technical support center for Saccharocarcin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a macrocyclic lactone and a member of the tetronic acid family of natural products, known for its antibacterial activity.[1] Like many complex natural products, it has poor water solubility, which can lead to precipitation in aqueous-based biological assays, resulting in inaccurate and unreliable data.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2][3]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[4] However, primary cells are often more sensitive. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium.[5] To avoid this, pre-warm the medium to 37°C and add the stock solution dropwise while gently vortexing to ensure rapid dispersion.[5] Preparing an intermediate dilution in the medium with serum can also help, as proteins in the serum can aid in stabilizing the compound.
Q5: Can I use other solvents like ethanol or methanol for my cell-based assays?
A5: Yes, but with caution. Ethanol and methanol can be less toxic than DMSO for some cell lines at concentrations between 1% and 2% (v/v).[6] However, their solvent capacity for this compound might be lower than DMSO. Always perform a solvent toxicity control to determine the acceptable concentration for your specific experimental setup.
Troubleshooting Guide
Problem: this compound Precipitates During Experiment
This table provides a systematic approach to troubleshoot and resolve precipitation issues with this compound.
| Observation | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Stock concentration is too high; Incomplete dissolution; Moisture in DMSO. | Prepare a new stock at a lower concentration; Ensure complete dissolution by vortexing and gentle warming; Use anhydrous, high-purity DMSO.[4] |
| Immediate precipitation upon dilution in media | "Solvent shock" due to rapid change in polarity; Final concentration exceeds solubility in the media. | Pre-warm media to 37°C and add stock solution dropwise while gently swirling;[5] Prepare an intermediate dilution in a small volume of media before adding to the final volume; Reduce the final concentration.[5] |
| Precipitation observed in microplate wells after some time | Temperature fluctuations; Evaporation of media leading to increased concentration; Interaction with media components. | Minimize the time culture plates are outside the incubator;[7] Use plates with low-evaporation lids or sealing membranes;[7] Test the stability of this compound in your specific media over the time course of the experiment. |
| Inconsistent results or bell-shaped dose-response curve | Micro-precipitation not visible to the naked eye; Compound aggregation at higher concentrations. | After preparing the final dilution, centrifuge the solution and use the supernatant for the assay; Visually inspect wells under a microscope for any signs of precipitation. |
Quantitative Data Summary: Solubilization & Tolerated Solvent Concentrations
| Solvent | This compound Solubility | Typical Max. Tolerated Concentration in Cell Culture (v/v) | Notes |
| DMSO | Soluble | 0.1% - 1.0%[4] | Most common solvent for hydrophobic compounds. Perform a vehicle control to determine the limit for your cell line. |
| Ethanol | Soluble | 1.0% - 2.0%[6] | Generally less toxic than DMSO for many cell lines. |
| Methanol | Soluble | ~1.0% | Can be more toxic than ethanol. Use with caution and thorough controls. |
| DMF | Soluble | 0.1% - 0.5% | Generally more toxic than DMSO. Use as a last resort. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed for your desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of 100% DMSO to the weighed this compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of the compound's stability.
-
Inspection: Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: MTT Cytotoxicity Assay for Poorly Soluble Compounds
This protocol is adapted for compounds like this compound that require an organic solvent for solubilization.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Crucially , pre-warm the medium to 37°C and add the stock solution dropwise while gently mixing to prevent precipitation. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit for your cells (e.g., ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[10]
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
-
Cell Treatment: Plate cells and allow them to attach overnight. Treat cells with various concentrations of this compound (and appropriate vehicle controls) for the desired time.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, perform electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[11][12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin. Quantify band intensities to determine the relative level of Akt phosphorylation.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Tetronic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apec.org [apec.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Saccharocarcin A Loss During Extraction and Purification
For researchers, scientists, and drug development professionals working with Saccharocarcin A, minimizing product loss during extraction and purification is critical for maximizing yield and ensuring the integrity of experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these processes.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from the fermentation broth of Saccharothrix aerocolonigenes?
The initial extraction of this compound, a family of novel macrocyclic lactones, from the fermentation broth of Saccharothrix aerocolonigenes is typically achieved through solvent extraction.[1] A common procedure involves separating the mycelia from the broth by centrifugation or filtration. The broth is then extracted with a water-immiscible organic solvent to partition the this compound into the organic phase.
Q2: Which solvents are recommended for the solvent extraction of this compound?
While specific details for this compound are limited in publicly available literature, analogous compounds are often extracted with solvents such as ethyl acetate, chloroform, or butanol. The choice of solvent will depend on the polarity of the specific this compound analogue and the other components in the fermentation broth. It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal choice for your specific fermentation conditions.
Q3: How can I purify this compound after the initial extraction?
High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound.[1] A reversed-phase column (e.g., C18) is typically used with a gradient of water and an organic solvent like acetonitrile or methanol. The specific gradient conditions will need to be optimized to achieve good separation of the different this compound analogues and remove impurities.
Q4: What are the critical factors that can lead to the degradation of this compound during extraction and purification?
This compound, like many macrocyclic lactones, may be susceptible to degradation under certain conditions. Key factors to consider are:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the lactone ring or other sensitive functional groups. It is generally recommended to work at neutral or slightly acidic pH.
-
Temperature: High temperatures can accelerate degradation reactions. It is advisable to conduct extraction and purification steps at room temperature or below, and to minimize exposure to heat. Studies on other macrocyclic lactones have shown them to be stable at temperatures up to 75°C for short periods, but prolonged exposure should be avoided.
-
Light: Exposure to UV light can cause photodegradation of complex organic molecules. It is good practice to protect samples from direct light by using amber vials or covering glassware with aluminum foil.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule. Using degassed solvents and blanketing samples with an inert gas like nitrogen or argon can help to minimize oxidative loss.
Troubleshooting Guides
Problem 1: Low Yield of this compound after Solvent Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the broth. | 1. Increase the volume of the extraction solvent. 2. Perform multiple extractions (e.g., 3x with 1/3 volume of solvent). 3. Gently agitate the broth and solvent mixture for a longer duration to ensure thorough mixing. |
| Suboptimal solvent selection. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, butanol) on a small scale to identify the most efficient one for your specific this compound analogue. |
| Emulsion formation. | 1. Centrifuge the mixture at low speed to break the emulsion. 2. Add a small amount of a saturated salt solution (brine) to help break the emulsion. |
| Degradation during extraction. | Ensure the pH of the fermentation broth is near neutral before extraction. Avoid prolonged exposure to harsh conditions. |
Problem 2: Poor Separation or Peak Tailing during HPLC Purification
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase gradient. | 1. Optimize the gradient profile. Start with a shallow gradient to improve the separation of closely eluting peaks. 2. Incorporate a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) into the mobile phase to improve peak shape by suppressing the ionization of acidic functional groups. |
| Column overload. | Inject a smaller volume of the sample or dilute the sample before injection. |
| Column contamination or degradation. | 1. Wash the column with a strong solvent (e.g., isopropanol or a high concentration of acetonitrile). 2. If the problem persists, replace the column. |
| Secondary interactions with the stationary phase. | Add a competitive agent to the mobile phase, such as a small amount of a different organic modifier. |
Problem 3: Suspected Degradation of this compound during Storage or Processing
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to improper pH. | Store purified this compound in a neutral, buffered solution or as a dry solid. Avoid acidic or basic conditions. |
| Thermal degradation. | Store samples at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (4°C) may be sufficient. |
| Photodegradation. | Store samples in amber vials or protect them from light. |
| Oxidation. | If sensitivity to oxidation is suspected, store samples under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental conditions.
Protocol 1: Small-Scale Solvent Extraction Trial
-
Sample Preparation: Take a 10 mL aliquot of the fermentation broth. Centrifuge at 4000 rpm for 15 minutes to pellet the mycelia. Decant the supernatant.
-
pH Adjustment: Measure the pH of the supernatant. If necessary, adjust to a neutral pH (6.5-7.5) using a dilute acid or base.
-
Solvent Extraction:
-
Divide the supernatant into five 2 mL aliquots in separate vials.
-
To each vial, add 2 mL of a different test solvent (e.g., ethyl acetate, chloroform, n-butanol, methyl isobutyl ketone, and a 1:1 mixture of chloroform:methanol).
-
Vortex each vial for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
-
Analysis: Carefully collect the organic phase from each vial. Analyze a small aliquot of each organic phase by HPLC or TLC to determine which solvent yielded the highest concentration of this compound.
Protocol 2: General Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the dried extract from the solvent extraction step in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (if unknown, a photodiode array detector can be used to monitor a range of wavelengths).
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., mass spectrometry) to confirm the presence and purity of this compound.
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Extraction Yield
Caption: A logical diagram for troubleshooting low yields during solvent extraction.
References
Strategies to increase the stability of Saccharocarcin A in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Saccharocarcin A in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a macrocyclic lactone belonging to the polyketide family of natural products. It contains a tetronic acid moiety, which is a key structural feature.[1][2] Like many polyketides, this compound can be susceptible to degradation under certain conditions. It is soluble in ethanol, methanol, DMF, and DMSO, but has limited water solubility.[3]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound, like other macrocyclic lactones and polyketides, is primarily influenced by:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of ester or lactone bonds, leading to ring-opening and loss of activity.[4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of polyene structures within the molecule.[5]
-
Oxidation: The presence of oxidizing agents can lead to the chemical modification of the molecule.
Q3: What is the recommended storage condition for this compound solutions?
A3: Based on available data for the solid compound, it is recommended to store this compound solutions at -20°C for long-term stability. For short-term storage, refrigeration at 2-8°C is advisable. Solutions should be protected from light and prepared in appropriate solvents like DMSO or ethanol.
Q4: Are there any known signaling pathways affected by this compound or its analogs?
A4: While specific signaling pathway studies for this compound are limited, its structural analog, Tetrocarcin A, has been shown to target the Phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is frequently observed in cancer.[6] Therefore, it is plausible that this compound may exert its biological effects through modulation of this pathway.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when working with this compound solutions and provides potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of this compound in an experiment. | 1. Degradation due to improper storage: The solution may have been stored at room temperature for an extended period or exposed to light. 2. pH-mediated hydrolysis: The experimental buffer or medium may have a pH that is not optimal for this compound stability. 3. Repeated freeze-thaw cycles: This can lead to degradation of the compound. | 1. Prepare fresh solutions of this compound for each experiment. If storage is necessary, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light. 2. Check the pH of your experimental buffer. If possible, adjust the pH to a neutral range (around 7.0-7.4) where many lactones exhibit greater stability. If the experimental conditions require acidic or basic pH, minimize the exposure time of this compound to these conditions. 3. Prepare single-use aliquots of your stock solution. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility: this compound has limited solubility in water.[3] | 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. 2. For aqueous experimental media, dilute the stock solution to the final working concentration immediately before use. Ensure vigorous mixing during dilution. 3. Consider the use of solubilizing agents such as cyclodextrins or formulating the compound in a lipid-based delivery system if insolubility persists. |
| Inconsistent experimental results between batches of this compound. | 1. Degradation of older batches: The purity of the compound may have decreased over time due to slow degradation, even in solid form. 2. Variability in solution preparation: Inconsistent solvent quality or preparation techniques can affect stability. | 1. Use a fresh batch of this compound if possible. 2. Always use high-purity, anhydrous solvents for preparing stock solutions. 3. Develop and follow a standardized protocol for solution preparation. |
Section 3: Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 0.1 N NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Keep a control sample, protected from light, at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Keep the solid this compound in a hot air oven at 60°C for 24 hours.
-
After exposure, dissolve the sample in methanol and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples along with an unstressed control sample by a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0). The gradient program should be optimized to achieve separation of all degradation products from the parent compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Method Validation: The developed method should be validated according to ICH guidelines, including parameters like specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Section 4: Visualizations
Logical Workflow for Investigating this compound Instability
Caption: Workflow for troubleshooting this compound instability.
Postulated Signaling Pathway Affected by this compound
Based on the activity of its analog, Tetrocarcin A, this compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis, structure, and reactivity of unexpectedly stable spiroepoxy-beta-lactones including facile conversion to tetronic acids: application to (+)-maculalactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
Validation & Comparative
A Comparative Analysis of Saccharocarcin A and Vancomycin: An Evaluation of Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial properties of Saccharocarcin A and vancomycin. While vancomycin is a well-established glycopeptide antibiotic with extensive clinical data, information on this compound, a macrocyclic lactone, is limited primarily to its initial discovery. This document summarizes the available experimental data, outlines relevant experimental protocols for comparative studies, and visualizes key mechanisms and workflows.
Introduction to the Compounds
This compound is a novel macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica.[1] First described in 1997, it is part of a family of six related compounds.[1] Structurally, the saccharocarcins are characterized as tetronic acid analogs with a novel sugar-amide at the C-17 position.[2]
Vancomycin is a glycopeptide antibiotic that has been a mainstay in clinical practice for decades, particularly for the treatment of serious infections caused by Gram-positive bacteria. It is produced by the bacterium Amycolatopsis orientalis (formerly Streptomyces orientalis).
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. As a macrocyclic lactone, it is possible that it could interfere with bacterial protein synthesis by targeting the 50S ribosomal subunit, a common mechanism for this class of antibiotics. However, without specific experimental data, this remains speculative.
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.
In Vitro Antibacterial Activity
Data on the in vitro activity of this compound is sparse. Early reports indicate activity against Micrococcus luteus, Staphylococcus aureus, and Chlamydia trachomatis.[1] A minimum inhibitory concentration (MIC) of 0.5 µg/mL has been reported for this compound and B against C. trachomatis serotype H. In contrast, vancomycin has a well-documented spectrum of activity primarily against Gram-positive bacteria.
| Bacterial Species | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 0.5 - 2.0 |
| Staphylococcus epidermidis | Data not available | 1.0 - 4.0 |
| Enterococcus faecalis | Data not available | 1.0 - 4.0 |
| Enterococcus faecium (VRE) | Data not available | >128 (resistant strains) |
| Streptococcus pneumoniae | Data not available | ≤1.0 |
| Clostridium difficile | Data not available | 0.5 - 2.0 |
| Micrococcus luteus | Active (no quantitative data) | Data not available |
| Chlamydia trachomatis | 0.5 | Not applicable |
Note: Vancomycin MIC values are typical ranges and can vary depending on the specific strain and testing methodology.
In Vivo Efficacy
There is no publicly available data on the in vivo efficacy of this compound in animal models of infection. For vancomycin, numerous studies in murine models of infection have established its efficacy against systemic and localized infections caused by susceptible Gram-positive pathogens.
Cytotoxicity
This compound has been reported to be non-cytotoxic at concentrations up to 1.0 µg/mL.[1] This suggests a potential therapeutic window, though more comprehensive cytotoxicity studies are required. Vancomycin's primary toxicities in clinical use are nephrotoxicity and ototoxicity, which are generally associated with high serum concentrations.
Experimental Protocols
To facilitate further comparative research, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
- Transfer the colonies to a tube containing sterile saline (0.85% NaCl).
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD₆₀₀ of 0.08-0.13).
- Dilute the standardized suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of the test compound (this compound or vancomycin) in a suitable solvent.
- In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to all wells.
- Add 100 µL of the stock solution to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding 100 µL from the last well.
3. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antimicrobial agent.
- Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];
serial_dilution [label="Serial Dilution of\nAntibiotics in 96-well Plate"];
inoculate_plate [label="Inoculate Plate with\nBacterial Suspension"];
incubate [label="Incubate at 37°C\nfor 18-24h"];
read_mic [label="Read MIC\n(Lowest concentration with no growth)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> inoculate_plate;
start -> serial_dilution;
serial_dilution -> inoculate_plate;
inoculate_plate -> incubate;
incubate -> read_mic;
read_mic -> end;
}
Murine Systemic Infection Model for In Vivo Efficacy
This model is used to evaluate the therapeutic efficacy of an antimicrobial agent in a systemic infection.
1. Animal Model:
- Use specific-pathogen-free mice (e.g., BALB/c or CD-1), typically 6-8 weeks old.
- Animals should be housed in a controlled environment with access to food and water ad libitum.
- For some studies, mice may be rendered neutropenic by treatment with cyclophosphamide to create a more severe infection model.
2. Preparation of Bacterial Challenge:
- Grow the bacterial strain (e.g., Staphylococcus aureus) to mid-logarithmic phase in a suitable broth.
- Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal but persistent infection.
3. Infection and Treatment:
- Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) into the mice.
- At a predetermined time post-infection (e.g., 2 hours), administer the test compounds (this compound or vancomycin) and a vehicle control via a relevant route (e.g., subcutaneous, intravenous, or oral).
- Treatment regimens (dose and frequency) should be based on any available pharmacokinetic data or dose-ranging studies.
4. Evaluation of Efficacy:
- At a defined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.
- Aseptically harvest target organs (e.g., spleen, liver, kidneys).
- Homogenize the organs in sterile saline.
- Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ).
- Efficacy is determined by the reduction in bacterial burden in the organs of treated animals compared to the vehicle control group.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_bacteria [label="Prepare Bacterial\nChallenge"];
infect_mice [label="Infect Mice\n(IP or IV)"];
treatment [label="Administer Treatment\n(Antibiotic or Vehicle)"];
euthanize [label="Euthanize Mice at\nDefined Endpoint"];
harvest_organs [label="Harvest and Homogenize\nTarget Organs"];
determine_cfu [label="Determine Bacterial Load\n(CFU/organ)"];
analyze [label="Analyze Data\n(Compare treatment vs. control)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep_bacteria;
prep_bacteria -> infect_mice;
infect_mice -> treatment;
treatment -> euthanize;
euthanize -> harvest_organs;
harvest_organs -> determine_cfu;
determine_cfu -> analyze;
analyze -> end;
}
Conclusion
A direct and comprehensive comparison of the antibacterial activity of this compound and vancomycin is currently hindered by the limited publicly available data for this compound. While vancomycin is a well-characterized antibiotic with a defined mechanism of action and a broad clinical history, this compound remains largely uninvestigated beyond its initial discovery. The preliminary data suggests that this compound may possess activity against certain Gram-positive bacteria and Chlamydia trachomatis with low cytotoxicity. However, to ascertain its potential as a therapeutic agent and to draw meaningful comparisons with established antibiotics like vancomycin, further research is imperative. This should include a thorough evaluation of its in vitro activity against a wide panel of clinical isolates, elucidation of its specific mechanism of action, and assessment of its efficacy and safety in preclinical animal models.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Saccharocarcin A: A Comparative Analysis Against Other Macrolide Antibiotics
In the landscape of antimicrobial drug discovery, novel compounds are continually sought to address the challenge of rising antibiotic resistance. Saccharocarcin A, a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica, represents a promising candidate within the macrolide class of antibiotics.[1] This guide provides a detailed comparison of this compound with established macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin, focusing on their antibacterial performance, mechanisms of action, and the experimental methodologies used for their evaluation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3] They bind to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[2][4] This binding occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain.[2] By obstructing this tunnel, macrolides prevent the ribosome from adding new amino acids to the growing protein, leading to a bacteriostatic effect (inhibiting bacterial growth) and, at higher concentrations, potentially a bactericidal effect (killing bacteria).[4]
Quantitative Comparison of Antibacterial Activity
The in vitro efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other macrolides against key bacterial strains.
Table 1: Minimum Inhibitory Concentrations (µg/mL) against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Micrococcus luteus |
| This compound | Active (MIC not specified)[1] | Active (MIC not specified)[1] |
| Erythromycin | 0.25 - >64 | 0.02 - 0.05 (inducer of resistance) |
| Azithromycin | 0.25 - 1.0 | No data available |
| Clarithromycin | 0.12 - 0.25 | No data available |
Table 2: Minimum Inhibitory Concentrations (µg/mL) against Chlamydia trachomatis
| Antibiotic | Chlamydia trachomatis |
| This compound | Active (MIC not specified)[1] |
| Erythromycin | 0.04 - 2.0[5] |
| Azithromycin | 0.064 - 0.25[5] |
| Clarithromycin | MICs generally lower than erythromycin and azithromycin |
Note: "Active (MIC not specified)" indicates that the primary literature confirms antibacterial activity but does not provide a specific MIC value in the abstract. The full study would be required to obtain this quantitative data.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the potency of an antibiotic. The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[6][7][8][9][10]
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Serial Dilution: The antibiotic stock solution is serially diluted in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of a microtiter plate to create a gradient of antibiotic concentrations.[7][8]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.[8] Control wells containing only the growth medium and bacteria (positive control) and wells with only medium (negative control) are also included.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[11]
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.[11]
Assay for Anti-Chlamydia trachomatis Activity
Testing the activity of antibiotics against intracellular bacteria like Chlamydia trachomatis requires a cell-based assay.
-
Cell Culture: A suitable host cell line (e.g., McCoy or HeLa cells) is cultured in 96-well plates to form a monolayer.
-
Infection: The cell monolayers are infected with a standardized inoculum of C. trachomatis.
-
Antibiotic Treatment: After an incubation period to allow for bacterial entry into the cells, the culture medium is replaced with a medium containing serial dilutions of the antibiotic.
-
Incubation: The plates are incubated for a further period (e.g., 48-72 hours) to allow for the chlamydial developmental cycle to proceed.
-
Staining and Visualization: The cells are fixed and stained, typically using an immunofluorescence assay with antibodies that specifically detect chlamydial inclusions (the reproductive form of the bacteria within the host cell).
-
MIC Determination: The wells are examined under a microscope to determine the lowest concentration of the antibiotic that completely inhibits the formation of chlamydial inclusions.[5]
Conclusion
This compound demonstrates promising in vitro activity against a range of clinically relevant bacteria, including Gram-positive cocci and the intracellular pathogen Chlamydia trachomatis. Its mechanism of action is consistent with that of other macrolide antibiotics, involving the inhibition of bacterial protein synthesis. While direct quantitative comparisons with established macrolides are limited by the currently available data, the initial findings warrant further investigation into the therapeutic potential of this compound. Future studies should focus on determining the specific MIC values for a broader range of bacterial isolates, elucidating any unique aspects of its interaction with the bacterial ribosome, and evaluating its efficacy and safety in preclinical and clinical settings. The development of novel macrolides like this compound is a critical step in the ongoing effort to combat infectious diseases and overcome the challenge of antibiotic resistance.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [Minimum inhibitory concentration and minimum bactericidal concentration of tetracycline and erythromycin in 35 recent Munich isolates of Chlamydia trachomatis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Saccharocarcin A and Alternative Anti-Staphylococcal Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action and efficacy of Saccharocarcin A against Staphylococcus aureus, benchmarked against other novel and conventional antimicrobial agents. This document synthesizes available experimental data to facilitate informed decisions in the development of new anti-staphylococcal therapies.
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and endocarditis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has critically undermined the effectiveness of current antibiotic arsenals, necessitating an urgent search for novel therapeutic agents with unique mechanisms of action.
This compound, a macrocyclic lactone, has demonstrated promising activity against S. aureus. This guide delves into the current understanding of its mode of action and compares its performance with other compounds, including those that target the cell membrane, protein synthesis, and cell wall integrity.
Mechanism of Action: A Comparative Overview
Based on studies of the closely related saccharomicins, this compound is believed to exert its bactericidal effect through the disruption of the bacterial cell membrane. This primary action leads to a cascade of secondary effects, including the cessation of essential biosynthetic pathways and eventual cell lysis.
This compound: Membrane Disruption and Macromolecular Synthesis Inhibition
The proposed mechanism of action for this compound in S. aureus involves a multi-step process initiated by its interaction with the cell membrane. This interaction leads to membrane depolarization and increased permeability, disrupting the proton motive force and the integrity of the cell envelope. The collapse of the membrane potential subsequently inhibits key cellular processes that are dependent on a stable membrane environment, including DNA replication, RNA transcription, and protein synthesis, ultimately resulting in bacterial cell death.[1][2]
Alternative Mechanisms of Action
A diverse array of antimicrobial agents target S. aureus through various mechanisms:
-
Complestatin and Corbomycin: These glycopeptide antibiotics inhibit the remodeling of the peptidoglycan cell wall by binding to it and blocking the action of autolysins.
-
HT61: This quinoline-derived compound depolarizes the bacterial cell membrane, leading to the destruction of the cell wall.
-
Antimicrobial Peptides (AMPs): This broad class of molecules, including gallidermin and lysostaphin, typically acts by permeabilizing the bacterial membrane, forming pores that lead to leakage of cellular contents. Some AMPs can also interfere with cell wall synthesis or other intracellular processes.
-
Linezolid: A member of the oxazolidinone class, this antibiotic inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the reported MIC values for this compound (based on data for the closely related saccharomicins) and its comparators against various strains of S. aureus.
| Compound | S. aureus Strain(s) | MIC (µg/mL) | Reference(s) |
| Saccharomicins (as a proxy for this compound) | Methicillin-susceptible and -resistant strains | <0.12 - 0.5 | [1][2] |
| Complestatin | Methicillin-resistant S. aureus (MRSA) | 2 - 4 | |
| Corbomycin | Wild-type MW2 | 3 | |
| HT61 | Planktonic cultures | 16 | |
| Gallidermin | Methicillin-susceptible (MSSA) and -resistant (MRSA) | 1.25 - 1.56 | |
| Lysostaphin | 16 MRSA isolates | 4-8x more potent than synthetic β-lactams | |
| Linezolid | Linezolid-resistant S. aureus | >4 | |
| Vancomycin | Vancomycin-intermediate S. aureus (VISA) | 4 - 8 |
Experimental Protocols
To facilitate the validation and comparison of these antimicrobial agents, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Antimicrobial agent stock solution
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control well (bacteria and MHB without antimicrobial) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the antimicrobial agent with no visible turbidity. Alternatively, read the optical density at 600 nm (OD600) using a microplate reader.
Bacterial Membrane Potential Assay
This assay measures changes in the bacterial membrane potential using a fluorescent dye.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) or a commercial kit like BacLight™)
-
Fluorometer or flow cytometer
-
Protonophore (e.g., CCCP) as a positive control for depolarization
Procedure:
-
Harvest bacterial cells from a logarithmic phase culture by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.2).
-
Add the membrane potential-sensitive dye to the cell suspension and incubate according to the manufacturer's instructions.
-
Aliquot the stained cell suspension into appropriate vessels (e.g., cuvettes or microplate wells).
-
Add the test compound (this compound or alternatives) at various concentrations.
-
Measure the fluorescence immediately and at timed intervals using a fluorometer or flow cytometer. A change in fluorescence intensity indicates a change in membrane potential.
-
Use the protonophore CCCP as a positive control to induce complete membrane depolarization.
In Vitro Protein Synthesis Inhibition Assay
This assay determines if a compound inhibits bacterial protein synthesis.
Materials:
-
S. aureus cell-free extract (S30 extract)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
ATP and GTP
-
Reaction buffer
-
Test compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing the S30 extract, reaction buffer, ATP, GTP, and the amino acid mixture.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the mRNA template.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter. A decrease in radioactivity compared to the untreated control indicates inhibition of protein synthesis.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action for this compound and the general pathway of peptidoglycan synthesis in S. aureus, a target for several alternative antibiotics.
Caption: Proposed mechanism of action of this compound in S. aureus.
Caption: Simplified overview of peptidoglycan synthesis in S. aureus.
Conclusion
This compound, likely acting through membrane disruption, presents a promising avenue for the development of new anti-staphylococcal therapies. Its potent activity, as inferred from related compounds, positions it as a valuable candidate for further investigation. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this compound relative to other antimicrobial strategies. The provided experimental protocols offer a standardized framework for the direct comparison and validation of these and other novel compounds. The continued exploration of agents with diverse mechanisms of action is paramount in the ongoing battle against antibiotic-resistant S. aureus.
References
- 1. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Saccharocarcin A and Analogs: A Comparative Analysis
Disclaimer: Direct experimental studies detailing the cross-resistance of Saccharocarcin A with other antibiotics are not available in the current body of scientific literature. This guide therefore presents a comparative analysis based on the closely related heptadecaglycoside antibiotics, Saccharomicins A and B , which are produced by Saccharothrix espanaensis. Given their structural and functional similarities, the Saccharomicins serve as a valuable proxy for understanding the potential cross-resistance profile of this compound. The data presented herein strongly suggests a low probability of cross-resistance between Saccharomicins and other major antibiotic classes.
Executive Summary
Saccharomicins have demonstrated potent bactericidal activity against a wide array of Gram-positive bacteria, including clinically significant multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their efficacy against isolates resistant to β-lactams, tetracyclines, aminoglycosides, quinolones, and other classes suggests a mechanism of action distinct from that of currently marketed antibiotics.[2] This unique mechanism, believed to involve membrane disruption, is a key factor in the low potential for cross-resistance.[1][2]
Comparative Antibacterial Activity of Saccharomicin
The in vitro activity of Saccharomicin has been evaluated against a panel of antibiotic-susceptible and -resistant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of Saccharomicin's potency.
Table 1: In Vitro Activity of Saccharomicin A against Staphylococcus aureus
| Strain Description | Resistance Profile | Saccharomicin A MIC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | - | <0.12 - 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | Resistant to β-lactams | <0.12 - 0.5 |
| Multidrug-Resistant S. aureus | Resistant to minocycline, gentamicin, erythromycin, tetracyclines, streptomycin, tobramycin, chloramphenicol, quinolones, rifampin | <0.12 - 0.5 |
Data sourced from Singh et al., 2000.[2]
Table 2: In Vitro Activity of Saccharomicin A against Enterococcus Species
| Strain Description | Resistance Profile | Saccharomicin A MIC (µg/mL) |
| Vancomycin-Susceptible Enterococcus | - | 0.25 - 16 |
| Vancomycin-Resistant Enterococcus (VRE) | Resistant to vancomycin | 0.25 - 16 |
Data sourced from Singh et al., 2000.[2]
The data clearly indicates that the efficacy of Saccharomicin A is not compromised by existing resistance mechanisms to other antibiotic classes in both S. aureus and Enterococcus species.[2]
Mechanism of Action: A Basis for Low Cross-Resistance
The proposed mechanism of action for Saccharomicins involves a strong disruptive interaction with the bacterial cell membrane.[1][2] This leads to a cascade of downstream effects, including the complete and non-specific inhibition of DNA, RNA, and protein biosynthesis within a short period.[1][2] This multi-target and membrane-centric mechanism is fundamentally different from that of many other antibiotic classes that target specific intracellular enzymes or biosynthetic pathways.
Caption: Proposed mechanism of action for Saccharomicins.
Experimental Protocols
The evaluation of the cross-resistance profile of an antibiotic is primarily conducted through the determination of its Minimum Inhibitory Concentration (MIC) against a diverse panel of bacterial strains with well-characterized resistance mechanisms.
MIC Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A series of twofold serial dilutions of the test antibiotic (e.g., Saccharomicin A) and comparator antibiotics are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Based on the comprehensive data available for the closely related Saccharomicins, it is highly probable that this compound would exhibit a favorable cross-resistance profile. Its potent activity against a wide range of multidrug-resistant Gram-positive pathogens, coupled with a likely membrane-disruptive mechanism of action, suggests that it would be effective against bacterial strains that have developed resistance to other classes of antibiotics.[2] Further direct studies on this compound are warranted to definitively confirm this promising characteristic.
References
- 1. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy studies of Saccharocarcin A in animal models
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of novel therapeutic agents in preclinical animal models is a cornerstone of oncology drug development. This guide provides a comparative framework for assessing the in vivo efficacy of anticancer compounds, using the well-established chemotherapeutic agents Doxorubicin and Paclitaxel as illustrative examples. The methodologies and data presentation formats detailed herein can serve as a template for the evaluation of new chemical entities, such as Saccharocarcin A, once sufficient preclinical data become available.
Comparative Efficacy of Doxorubicin and Paclitaxel in Animal Models
The following table summarizes representative in vivo efficacy data for Doxorubicin and Paclitaxel in various murine cancer models. These studies highlight key efficacy endpoints such as tumor growth inhibition and survival extension.
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Efficacy Results |
| Doxorubicin | BALB/c Mice | 4T1 Breast Cancer | 4 mg/kg/week for 3 weeks (chronic low dose) | Significantly inhibited EL4 tumor growth.[1] |
| Nude Mice | SK-OV-3 Ovarian Cancer Xenograft | Not specified | Doxorubicin-loaded DNA-AuNP showed a ~2.5 times higher tumor growth inhibition rate than free Doxorubicin.[2] | |
| BALB-neuT Mice | Spontaneous Breast Cancer | 2 mg/kg (BNS-DOX) | A nanosponges formulation of Doxorubicin (BNS-DOX) inhibited breast cancer growth by 60% at a dose five times lower than the therapeutic dose of free Doxorubicin.[3] | |
| Paclitaxel | Nude Mice | A549 Lung Cancer Xenograft | 200 mg/kg and 600 mg/kg (oral extract) | Oral administration of a paclitaxel-containing extract significantly inhibited tumor growth by 65.7% and 86.1%, respectively.[4] |
| NOD/SCID Mice | RH4 Rhabdomyosarcoma Xenograft | 30 mg/kg (Paclitaxel) vs. 50 mg/kg (nab-Paclitaxel), IV, weekly | Nab-paclitaxel treatment resulted in increased local relapse-free intervals (37.7 days) compared to paclitaxel (13.6 days).[5] | |
| Tumor-bearing Mice | U14 Cervical Cancer | 10 mg/kg and 20 mg/kg, IV, every 3rd day for 4 times | Paclitaxel-loaded micelles showed higher tumor growth inhibition (74.9%) compared to Taxol (67.3%) at a 20 mg/kg dose.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of in vivo efficacy findings. Below are representative protocols for studies involving Doxorubicin and Paclitaxel.
Doxorubicin Efficacy Study in a Murine Breast Cancer Model
-
Animal Model: 21-week-old ovariectomized athymic nude mice.[7]
-
Tumor Induction: Mice were injected with MCF-7 human breast cancer cells in both flanks and implanted with estradiol pellets to support tumor growth.[7]
-
Treatment Groups: Once tumors reached a volume of approximately 50 mm³, mice were randomized into four groups: (1) Control (no treatment), (2) Doxorubicin (4 mg/kg/week, intraperitoneal injection), (3) Black Cohosh extract (20 mg/kg/day, oral gavage), and (4) a combination of Doxorubicin and Black Cohosh.[7]
-
Efficacy Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Animal survival was also monitored.[7]
-
Data Analysis: Tumor growth curves were generated, and statistical analyses were performed to compare treatment groups to the control group.
Paclitaxel Efficacy Study in a Murine Lung Cancer Xenograft Model
-
Animal Model: Male BALB/c nude mice.[4]
-
Tumor Induction: 1 x 10⁷ A549 human lung carcinoma cells were suspended in serum-free PBS and implanted subcutaneously into the mice.[4]
-
Treatment Groups: When tumor volumes reached 200–250 mm³, mice were randomly assigned to five groups: (1) Vehicle control, (2) Paclitaxel (intraperitoneal injection), (3) High-dosage paclitaxel-containing extract (600 mg/kg, intragastric administration), (4) Low-dosage paclitaxel-containing extract (200 mg/kg, intragastric administration), and (5) Paclitaxel + WAB (a P-gp inhibitor, intragastric administration).[4]
-
Efficacy Endpoints: Tumor volume was measured at set intervals. The inhibition rate (IR) was calculated based on the differences in tumor volume between the treated and control groups.[4]
-
Pharmacokinetic Analysis: Plasma concentrations of paclitaxel were determined at various time points to assess bioavailability with different administration routes.[4]
Visualizing Experimental Design and Biological Pathways
Diagrams are essential tools for communicating complex experimental workflows and biological mechanisms.
Signaling Pathways
Understanding the molecular mechanism of an anticancer agent is crucial for its development and clinical application. Doxorubicin and Paclitaxel exert their effects through distinct signaling pathways.
Doxorubicin has a multi-faceted mechanism of action. It can intercalate into DNA, disrupting topoisomerase-II-mediated DNA repair, and it also generates reactive oxygen species (ROS) that damage cellular components.[8][9] These actions can trigger apoptotic pathways, leading to cancer cell death.[9]
Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10] It can also modulate various signaling pathways, including the PI3K/AKT and MAPK pathways, to exert its anticancer effects.[11][12]
This guide provides a foundational understanding of how to structure and present in vivo efficacy data for anticancer agents. As research on novel compounds like this compound progresses, a similar systematic approach will be invaluable for elucidating their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis Framework for Saccharocarcin A and Its Prospective Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract: Saccharocarcin A, a macrocyclic lactone produced by Saccharothrix aerocolonigenes, has demonstrated notable antibacterial activity against a range of Gram-positive bacteria.[1] While the natural product provides a promising scaffold, the development of synthetic analogues is a critical step toward enhancing its therapeutic potential. This guide outlines a comprehensive framework for the comparative analysis of this compound and its prospective synthetic analogues, detailing the necessary experimental protocols and data presentation strategies. Due to a lack of publicly available data on synthetic analogues of this compound, this document serves as a methodological guide for researchers embarking on such studies.
Introduction to this compound
This compound is a novel macrocyclic lactone isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica.[1] Structurally, it is a complex molecule belonging to the tetronic acid class of natural products.[2] Initial biological screenings have confirmed its activity against several Gram-positive bacteria, including Micrococcus luteus and Staphylococcus aureus, as well as Chlamydia trachomatis.[1] Notably, early studies reported no cytotoxicity at concentrations up to 1.0 µg/ml, suggesting a favorable preliminary safety profile.[1]
The development of synthetic analogues is motivated by several key objectives:
-
Enhanced Potency: To achieve lower minimum inhibitory concentrations (MICs) against target pathogens.
-
Broadened Spectrum of Activity: To extend its efficacy to other bacterial species, including resistant strains.
-
Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) for better in vivo performance.
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural motifs responsible for its biological activity, guiding further rational design.
-
Exploration of New Therapeutic Areas: To investigate potential anticancer or other activities, a common trajectory for complex natural products.
Hypothetical Experimental Workflow for Comparative Analysis
A systematic comparison of this compound and its synthetic analogues would require a multi-step experimental workflow. The following diagram illustrates a proposed sequence of studies.
Caption: Proposed experimental workflow for the comparative analysis of this compound and its synthetic analogues.
Data Presentation: Comparative Tables
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparative Antimicrobial Activity and Cytotoxicity
| Compound | Structure Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. luteus | CC50 (µg/mL) vs. HeLa cells | Selectivity Index (CC50/MIC S. aureus) |
| This compound | Parent Compound | Data | Data | Data | Data |
| Analogue 1 | e.g., Esterification at C-X | Data | Data | Data | Data |
| Analogue 2 | e.g., Glycosidic bond modification | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Table 2: Comparative Mechanism of Action Data
| Compound | Inhibition of DNA Synthesis (%) | Inhibition of RNA Synthesis (%) | Inhibition of Protein Synthesis (%) | Membrane Depolarization (RFU) |
| This compound | Data | Data | Data | Data |
| Analogue 1 | Data | Data | Data | Data |
| Analogue 2 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results.
4.1. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
4.2. Cytotoxicity Assay (MTT Assay)
-
Seed human cell lines (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
4.3. Macromolecular Synthesis Inhibition Assay
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add the test compound at a concentration of 4x MIC.
-
To each tube, add a specific radiolabeled precursor: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), or [³H]leucine (for protein synthesis).
-
Incubate for a short period (e.g., 30 minutes).
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of inhibition relative to an untreated control.
Potential Signaling Pathway and Mechanism of Action
While the precise mechanism of action for this compound is not yet elucidated, many macrocyclic lactones interfere with fundamental cellular processes. A plausible hypothesis is the disruption of bacterial cell membrane integrity or the inhibition of key enzymes involved in macromolecular synthesis. The following diagram illustrates a hypothetical signaling pathway for investigation.
Caption: Hypothetical mechanisms of action for this compound and its analogues leading to bacterial cell death.
Conclusion and Future Directions
The development and comparative analysis of this compound synthetic analogues represent a promising avenue for the discovery of new antibacterial agents. This guide provides a foundational framework for such an endeavor. Future research should focus on the synthesis of a diverse library of analogues, followed by systematic evaluation as outlined. A thorough investigation into the mechanism of action will be paramount for rational drug design and the optimization of this promising natural product scaffold. The integration of computational modeling and SAR studies will further accelerate the identification of lead candidates with superior therapeutic profiles.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Saccharocarcin A Derivatives and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Saccharocarcin A and its derivatives against other well-studied macrolide antibiotics. Due to the limited publicly available SAR data specifically for this compound derivatives, this guide leverages the extensive research on erythromycin, clarithromycin, and azithromycin to offer insights into the key structural features governing the antibacterial activity of this class of natural products.
Introduction to this compound
Saccharocarcins are a group of novel macrocyclic lactones produced by the bacterium Saccharothrix aerocolonigenes. These compounds exhibit antibacterial activity, but detailed SAR studies on a wide range of their synthetic derivatives are not extensively documented in peer-reviewed literature. The basic structure of this compound features a large lactone ring, a characteristic of macrolide antibiotics. Its biological activity is presumed to stem from the inhibition of bacterial protein synthesis, a common mechanism for macrolides.[1][2]
Comparative Structure-Activity Relationship (SAR) of Macrolide Antibiotics
To understand the potential SAR of this compound, it is instructive to examine the well-established SAR of clinically important macrolides. Modifications at various positions on the macrolide scaffold have been shown to significantly impact their antibacterial spectrum, potency, and pharmacokinetic properties.[3][4]
Key Structural Modifications and Their Effects:
-
Macrolide Ring: The size of the macrolactone ring (typically 14, 15, or 16-membered) is a crucial determinant of activity.[1]
-
Sugar Moieties: The presence and nature of the deoxy sugars, such as cladinose and desosamine, are critical for ribosomal binding and antibacterial efficacy.[4]
-
Ketone Group: The ketone at C9 in erythromycin is involved in its acid instability. Modification of this group, as seen in clarithromycin (O-methylation) and azithromycin (ring expansion and incorporation of a nitrogen), leads to improved acid stability and pharmacokinetic profiles.[5][6]
-
Hydroxyl Groups: Esterification or etherification of hydroxyl groups, particularly at the 2'-position of the desosamine sugar and the 4''-position of the cladinose sugar, can modulate activity and resistance profiles.[3][7]
-
Side Chains: The addition of various side chains at different positions of the macrolide scaffold has been extensively explored to enhance potency against resistant strains. For instance, tethering aryl groups to the C-6 position of erythromycin has yielded derivatives with potent activity against multidrug-resistant respiratory pathogens.[8]
Table 1: Comparative SAR of Erythromycin, Clarithromycin, and Azithromycin Derivatives
| Macrolide | Modification | Effect on Antibacterial Activity | Clinical Significance |
| Erythromycin | Base structure | Active against many Gram-positive bacteria. | Prone to acid degradation, leading to gastrointestinal side effects. |
| Clarithromycin | 6-O-methylation of erythromycin | Increased acid stability and improved oral bioavailability. Broader spectrum of activity.[9] | Reduced gastrointestinal intolerance compared to erythromycin. |
| Azithromycin | Methyl-substituted nitrogen in the lactone ring (15-membered azalide) | Enhanced acid stability, broader spectrum including some Gram-negative bacteria, and a longer half-life.[6] | Allows for once-daily dosing and shorter treatment courses. |
| Telithromycin (Ketolide) | C3-keto group instead of L-cladinose | Active against many macrolide-resistant strains.[1] | Represents a newer generation of macrolides designed to overcome resistance. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10]
1. Preparation of Bacterial Inoculum:
- Streak the bacterial strain on a suitable agar medium and incubate overnight at 37°C.
- Pick several morphologically similar colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
- Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[11]
2. Broth Microdilution Method:
- Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
- Add the standardized bacterial inoculum to each well.
- Include a growth control well (bacteria, no compound) and a sterility control well (broth, no bacteria).
- Incubate the plate at 37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[12]
3. Agar Dilution Method:
- Prepare a series of agar plates containing serial dilutions of the test compound.
- Spot a standardized bacterial inoculum (1 x 10⁴ CFU/spot) onto the surface of each plate.
- Incubate the plates at 37°C for 16-20 hours.
- The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.
Visualizations
General Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, and likely this compound, act by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain. This prevents the elongation of the protein, ultimately leading to the cessation of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect at higher concentrations).[2][13]
Caption: General mechanism of action of macrolide antibiotics.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Macrolide - Wikipedia [en.wikipedia.org]
- 2. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Structure-activity relationships of macrolides against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Structure-Activity Relationship (SAR) of Erythromycin: Analyzing its Antibacterial Profile - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Erythromycin series. XII. Antibacterial in vitro evaluation of 10-dihydro-10-deoxo-11-azaerythromycin A: synthesis and structure-activity relationship of its acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
Saccharocarcin A: A Case of Mistaken Cytotoxicity, A Pivot to Rebeccamycin's Antitumor Profile
Initial investigations into the cytotoxic effects of Saccharocarcin A have revealed a significant finding: contrary to the premise of a comparative cytotoxicity guide, this compound, a macrocyclic lactone produced by the actinomycete Saccharothrix aerocolonigenes, has been reported as non-cytotoxic in initial screenings. A key study found that this compound was not cytotoxic at concentrations up to 1.0 microgram/ml. This finding necessitates a shift in focus to other metabolites of Saccharothrix aerocolonigenes that do exhibit significant antitumor properties, namely rebeccamycin.
This guide will now pivot to a comprehensive comparison of the cytotoxicity of rebeccamycin, a potent antitumor agent also produced by Saccharothrix aerocolonigenes, across various human cancer cell lines. Rebeccamycin is a well-characterized indolocarbazole antibiotic that functions as a topoisomerase I inhibitor.[1][2][3]
Comparative Cytotoxicity of Rebeccamycin
Rebeccamycin has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. The National Cancer Institute (NCI) has evaluated rebeccamycin and its derivatives against its 60 human tumor cell line panel, revealing a wide range of potencies across different cancer types.[3]
Below is a summary of the half-maximal inhibitory concentration (IC50) values of rebeccamycin in various cancer cell lines, showcasing its differential efficacy.
| Cell Line | Cancer Type | IC50 (nM) |
| B16 | Melanoma | 480[1] |
| P388 | Leukemia | 500[1] |
| A549 | Lung Adenocarcinoma | Growth Inhibition Observed |
Note: Comprehensive IC50 data from the NCI-60 screen for rebeccamycin is extensive and can be accessed through the NCI's Developmental Therapeutics Program database. The values presented here are from initial characterization studies.
Experimental Protocols
The determination of cytotoxicity, typically expressed as the IC50 value, is a critical step in the evaluation of potential anticancer compounds. The following is a generalized experimental protocol for assessing the cytotoxicity of a compound like rebeccamycin using a standard colorimetric assay, such as the MTT assay.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The concentration of this formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Rebeccamycin (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of rebeccamycin is prepared and serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the cells, and 100 µL of the rebeccamycin dilutions are added to the respective wells. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the rebeccamycin concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the biological pathways involved, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanism of Action: Topoisomerase I Inhibition
Rebeccamycin exerts its cytotoxic effects by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2][3] By binding to the DNA-topoisomerase I complex, rebeccamycin prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Caption: Simplified signaling pathway of rebeccamycin-induced cytotoxicity.
References
A Researcher's Guide to Validating the Antibacterial Spectrum of Saccharocarcin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antibacterial spectrum of the novel macrocyclic lactone, Saccharocarcin A. Due to the limited publicly available quantitative data on its specific antibacterial activity, this document focuses on providing the necessary experimental protocols and data presentation templates to enable researchers to conduct their own comparative analyses.
Comparative Analysis of Antibacterial Activity
A critical step in the evaluation of a new antibiotic is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] A lower MIC value indicates greater potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics
| Bacterial Strain | Gram Stain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Data to be determined | |||
| Enterococcus faecalis ATCC 29212 | Gram-positive | Data to be determined | |||
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Data to be determined | |||
| Escherichia coli ATCC 25922 | Gram-negative | Data to be determined | |||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data to be determined | |||
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | Data to be determined |
Note: The selection of comparator antibiotics should be based on their known efficacy against the tested bacterial groups.
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, which is a standardized and widely accepted technique.[2][3]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the desired bacterial strains grown on appropriate agar plates.
-
This compound: A stock solution of known concentration, dissolved in a suitable solvent.
-
Comparator Antibiotics: Stock solutions of known concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria.[4]
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Inoculum Preparation: 0.5 McFarland turbidity standard.
-
Equipment: Spectrophotometer, multichannel pipette, incubator.
2. Inoculum Preparation:
-
From a fresh agar plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of this compound and each comparator antibiotic in CAMHB in separate tubes or a deep-well plate.
-
The concentration range should be chosen to encompass the expected MIC of the compounds.
4. Microtiter Plate Inoculation:
-
Using a multichannel pipette, dispense 50 µL of the appropriate antibiotic dilution into the wells of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) on each plate.
5. Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[3]
6. Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow and Mechanism of Action
To systematically approach the validation of this compound's antibacterial spectrum, the following workflow is recommended.
Caption: Workflow for validating the antibacterial spectrum of a novel antibiotic.
While the specific molecular target of this compound has not been definitively elucidated, as a macrocyclic lactone, it is plausible that it shares a mechanism of action with other compounds in this class. Many macrocyclic lactones exert their effects by targeting bacterial ribosomes and inhibiting protein synthesis.
Caption: Postulated mechanism of action for this compound.
Conclusion
The validation of this compound's antibacterial spectrum is a critical endeavor for its potential development as a therapeutic agent. By following the standardized protocols and data presentation formats outlined in this guide, researchers can generate the robust, comparative data necessary to accurately define its profile and potential clinical utility. The provided workflows and mechanistic diagrams offer a conceptual framework to guide this research.
References
- 1. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Safety Operating Guide
Prudent Disposal of Saccharocarcin A: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the antibiotic Saccharocarcin A in a research environment, ensuring personnel safety and regulatory compliance.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on general principles for handling potent antibiotics and complex chemical compounds in a laboratory setting. All waste generated should be considered hazardous chemical waste and managed accordingly.
Personal Protective Equipment (PPE) and Handling
When handling this compound in any form (solid powder, solutions, or contaminated materials), appropriate personal protective equipment is paramount. This minimizes exposure through inhalation, skin contact, and ingestion.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Fume hood or appropriate respirator | When handling the solid compound or preparing solutions, work should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Waste Categorization and Disposal Workflow
This compound waste must be segregated and disposed of as hazardous chemical waste. It is crucial to prevent this antibiotic from entering the environment, as this can contribute to the development of antibiotic-resistant bacteria[1][2][3].
The following diagram outlines the recommended step-by-step disposal procedure for various forms of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Saccharocarcin A
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This guide provides essential safety and logistical information for the antibiotic Saccharocarcin A, including operational protocols and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research. While initially presumed to be a cytotoxic agent, available data indicates that this compound exhibits low cytotoxicity. Therefore, the following procedures are tailored to its characteristics as a potent antibiotic.
Personal Protective Equipment (PPE) and Handling
Standard laboratory good practices should be followed when handling this compound. While it has not been shown to be cytotoxic at concentrations up to 1.0 µg/mL, appropriate precautions should be taken to avoid exposure.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling this compound, ensure that the workspace is clean and uncluttered. All necessary equipment, including personal protective equipment, should be readily available.
-
Weighing and Reconstitution : When weighing the solid form of this compound, do so in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of airborne particles. When reconstituting, add the solvent slowly to avoid splashing.
-
Experimental Use : During experimental procedures, handle all solutions containing this compound with care. Avoid direct contact with skin and eyes.
-
Decontamination : After use, decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution is generally effective for this purpose.
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled chemical waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a labeled, sealed container for chemical waste disposal. Do not pour solutions down the drain.
Quantitative Data
| Compound | Concentration | Observation |
| This compound | 0.5 µg/mL | Did not induce cytotoxicity in McCoy cells.[2] |
| This compound | up to 1.0 µg/mL | Was not cytotoxic.[1] |
Mechanism of Action
This compound is a member of the macrocyclic lactone class of antibiotics.[1] The general mechanism of action for this class of compounds in invertebrates involves the targeting of glutamate-gated chloride channels, leading to paralysis and death of the organism.[3][4][5][6][7] However, a specific signaling pathway in mammalian cells has not been elucidated, which is consistent with its observed low cytotoxicity.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. merckvetmanual.com [merckvetmanual.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
